Norarmepavine
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C18H21NO3 |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
4-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]phenol |
InChI |
InChI=1S/C18H21NO3/c1-21-17-10-13-7-8-19-16(15(13)11-18(17)22-2)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,19-20H,7-9H2,1-2H3/t16-/m0/s1 |
InChI-Schlüssel |
NKBBUUNAVOMVER-INIZCTEOSA-N |
Isomerische SMILES |
COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)OC |
Kanonische SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Norarmepavine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norarmepavine (B585789), a benzylisoquinoline alkaloid isolated from Nelumbo nucifera (the sacred lotus), has emerged as a molecule of interest due to its pharmacological activity. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a primary focus on its interaction with dopamine (B1211576) receptors. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows. While the primary activity of this compound appears to be centered on the dopaminergic system, this guide also explores potential interactions with other receptor systems and signaling cascades, providing a thorough resource for researchers in pharmacology and drug development.
Introduction
This compound is a naturally occurring benzylisoquinoline alkaloid found in various plant species, most notably the sacred lotus (B1177795) (Nelumbo nucifera). Alkaloids from this plant have been investigated for a range of bioactivities. Recent studies have identified this compound as a modulator of key neurotransmitter systems, highlighting its potential for further investigation as a pharmacological tool or a lead compound in drug discovery. This guide aims to consolidate the existing knowledge on its mechanism of action at the molecular level.
Primary Mechanism of Action: Dopamine Receptor Antagonism
The principal mechanism of action of this compound identified to date is its antagonist activity at dopamine D1 and D2 receptors.
Quantitative Data: Receptor Binding and Functional Activity
Studies have quantified the inhibitory potency of this compound at human dopamine D1 and D2 receptors. The data indicates a preferential antagonism for the D2 receptor subtype.
| Compound | Receptor | Assay Type | Measured Value (IC₅₀) | Selectivity (D1/D2) |
| This compound | Dopamine D1 | FLIPR Assay | Mid- to low-micromolar range | ~10-fold for D2 |
| This compound | Dopamine D2 | FLIPR Assay | Mid- to low-micromolar range |
Table 1: Quantitative analysis of this compound's antagonist activity at dopamine D1 and D2 receptors.
Signaling Pathways
As a dopamine D2 receptor antagonist, this compound is predicted to modulate several downstream signaling pathways. The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.
Antagonism of the D2 receptor by this compound blocks the inhibitory effect of dopamine on adenylyl cyclase. This leads to a disinhibition of the enzyme, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).
Dopamine D2 receptor activation also leads to the recruitment of β-arrestin, which can mediate G protein-independent signaling and receptor desensitization. As an antagonist, this compound would be expected to block dopamine-induced β-arrestin recruitment to the D2 receptor.
Potential Secondary Mechanisms of Action
While the primary mechanism of this compound is established as dopamine receptor antagonism, its structural similarity to other bioactive alkaloids suggests potential interactions with other signaling pathways.
Serotonin (B10506) and Adrenergic Receptor Systems
Currently, there is a lack of direct experimental evidence and quantitative data detailing the binding affinities or functional activities of this compound at serotonin (5-HT) and adrenergic receptors. Given the structural similarities of biogenic amine receptors, cross-reactivity is a possibility that warrants future investigation.
PI3K/Akt Signaling Pathway
Several studies on the crude extracts and other isolated alkaloids from Nelumbo nucifera have demonstrated modulation of the PI3K/Akt signaling pathway.[1][2] This pathway is a critical regulator of cell survival, proliferation, and metabolism. While a direct link between this compound and the PI3K/Akt pathway has not been definitively established, it is a plausible secondary mechanism of action that could contribute to the overall pharmacological profile of extracts containing this alkaloid.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of compounds like this compound.
Dopamine D2 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the D2 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow:
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the dopamine D2 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable D2 receptor radioligand (e.g., [³H]-spiperone), and a range of concentrations of this compound.
-
Incubation: Incubate the plates at a controlled temperature for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
FLIPR Calcium Mobilization Assay for D2 Receptor Antagonism
This functional assay measures the ability of an antagonist to block agonist-induced calcium mobilization in cells co-expressing the D2 receptor and a promiscuous G-protein (e.g., Gα16) that couples to the phospholipase C pathway.
Workflow:
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the human dopamine D2 receptor and a promiscuous G-protein in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a defined period.
-
Agonist Stimulation: Add a fixed concentration of a D2 receptor agonist (e.g., dopamine) to all wells to stimulate calcium release.
-
Fluorescence Measurement: Use a Fluorometric Imaging Plate Reader (FLIPR) to monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the inhibition of the agonist-induced calcium response against the concentration of this compound to determine its IC₅₀ value.
Conclusion and Future Directions
This compound's primary mechanism of action is characterized by its antagonism of dopamine D1 and D2 receptors, with a notable preference for the D2 subtype. This activity implicates its role in modulating key signaling pathways, including the Gαi/o-cAMP and β-arrestin pathways. While its effects on other receptor systems like the serotonergic and adrenergic systems are yet to be fully elucidated, the potential for interaction exists and warrants further investigation. Similarly, the suggestive link to the PI3K/Akt pathway, based on studies of its plant origin, opens an interesting avenue for future research to determine if this compound directly modulates this critical cell survival pathway. A comprehensive understanding of this compound's full pharmacological profile will be crucial for its potential development as a therapeutic agent or a research tool.
References
Norarmepavine: A Comprehensive Technical Guide to its Discovery and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norarmepavine (B585789), a benzylisoquinoline alkaloid, has garnered interest within the scientific community due to its biosynthetic relationship with other pharmacologically significant alkaloids. This technical guide provides a detailed overview of the discovery, natural distribution, biosynthesis, and physicochemical properties of this compound. It includes a plausible experimental protocol for its isolation and purification from plant sources, alongside quantitative data and spectroscopic information essential for its identification and characterization. The guide also features visualizations of the biosynthetic pathway and a general experimental workflow to aid researchers in their understanding and further investigation of this compound.
Introduction
Benzylisoquinoline alkaloids (BIAs) represent a large and structurally diverse class of plant secondary metabolites, with approximately 2,500 known structures. Many of these compounds, such as morphine, codeine, and berberine, possess potent pharmacological activities and have been utilized in medicine for centuries. This compound is a key intermediate in the biosynthesis of other BIAs, making it a molecule of significant interest for understanding the metabolic pathways that lead to the production of these valuable compounds. This guide aims to consolidate the current knowledge on this compound for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Natural Sources
Natural Sources of this compound
This compound has been isolated from various parts of the sacred lotus (B1177795) (Nelumbo nucifera), including the flower buds and stems.[1][2] It is also found within the Annonaceae family, in genera such as Annona and Cremastosperma, and has been identified in Ocotea spixiana of the Lauraceae family.[3]
Quantitative Data
The concentration of this compound can vary depending on the plant species, the specific organ, and the extraction method employed. The following table summarizes the quantitative data for this compound found in the flower buds of Nelumbo nucifera.
| Plant Source | Plant Part | Extraction Method | This compound Content (mg/g of dry material) | Reference |
| Nelumbo nucifera | Flower Buds | Methanol (B129727) Reflux | 0.0616 | [1] |
Table 1: Quantitative analysis of this compound in Nelumbo nucifera.
Physicochemical and Spectroscopic Data
The structural characterization of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₂₁NO₃ |
| Molecular Weight | 299.36 g/mol |
| PubChem CID | 6999736 |
Table 2: Physicochemical properties of this compound.[4]
Spectroscopic Data
A comprehensive set of experimental ¹H and ¹³C NMR data for this compound is not available in the searched results. However, the expected chemical shifts can be predicted based on its chemical structure and comparison with similar benzylisoquinoline alkaloids.
Mass Spectrometry (MS)
The mass spectrum of this compound exhibits a molecular ion peak [M+H]⁺ at m/z 300. The fragmentation pattern is characteristic of benzylisoquinoline alkaloids and can provide valuable structural information.
| Fragment Ion (m/z) | Description |
| 300 | [M+H]⁺ |
Table 3: Key mass spectrometry data for this compound.
Experimental Protocols
The following is a detailed methodology for the isolation and purification of this compound from plant material, based on general protocols for benzylisoquinoline alkaloids.
Extraction
-
Plant Material Preparation: Air-dry the plant material (e.g., Nelumbo nucifera flower buds) at room temperature and then grind it into a fine powder.
-
Maceration: Macerate the powdered plant material in methanol (e.g., 1 kg of plant material in 5 L of methanol) at room temperature for 72 hours with occasional stirring.
-
Filtration and Concentration: Filter the methanol extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanol extract.
Acid-Base Partitioning
-
Acidification: Dissolve the crude methanol extract in a 3% aqueous solution of tartaric acid.
-
Solvent Partitioning: Partition the acidic solution with a non-polar solvent such as ethyl acetate (B1210297) to remove neutral and weakly acidic compounds. Discard the organic phase.
-
Basification: Basify the aqueous layer to a pH of 9-10 with a 25% ammonium (B1175870) hydroxide (B78521) solution.
-
Extraction of Alkaloids: Extract the basified aqueous solution with chloroform (B151607) or dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with distilled water, dry over anhydrous sodium sulfate, and then evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.
Chromatographic Purification
-
Column Chromatography: Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.
-
Elution Gradient: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and a visualizing agent (e.g., Dragendorff's reagent).
-
Isolation of this compound: Combine the fractions containing this compound and further purify by preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.
Biosynthesis of this compound
This compound is a benzylisoquinoline alkaloid synthesized from the amino acid L-tyrosine. The biosynthetic pathway involves a series of enzymatic reactions, with (S)-coclaurine being the direct precursor to this compound.
Biosynthetic Pathway from L-Tyrosine
The pathway begins with the conversion of L-tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules then condense to form (S)-norcoclaurine, the central precursor for most benzylisoquinoline alkaloids. (S)-norcoclaurine is then methylated to form (S)-coclaurine. In Nelumbo nucifera, the enzyme 7-O-methyltransferase (7OMT) catalyzes the methylation of the 7-hydroxyl group of (S)-coclaurine to yield this compound.
Caption: Biosynthetic pathway of this compound from L-tyrosine.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the isolation and characterization of this compound from a plant source.
Caption: General workflow for the isolation of this compound.
Conclusion
This compound serves as an important intermediate in the intricate network of benzylisoquinoline alkaloid biosynthesis. This guide has provided a comprehensive overview of its natural sources, methods for its isolation and characterization, and its biosynthetic origins. The presented data and protocols are intended to be a valuable resource for researchers working on the discovery and development of novel therapeutic agents from natural sources. Further research is warranted to fully elucidate the pharmacological potential of this compound and to explore its presence in a wider range of plant species.
References
- 1. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Stereochemistry in Focus: A Technical Guide to (S)- and (R)-Norarmepavine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norarmepavine (B585789), a benzylisoquinoline alkaloid, serves as a crucial chiral intermediate in the biosynthesis of numerous pharmacologically significant compounds. Its stereochemistry, specifically the spatial arrangement at the C-1 position, gives rise to two enantiomers: (S)-norarmepavine and (R)-norarmepavine. This distinction is not merely academic; the three-dimensional structure of a molecule is a critical determinant of its biological activity. Enantiomers can exhibit profound differences in their affinity and efficacy at biological targets, leading to distinct pharmacological profiles. This technical guide provides an in-depth analysis of the stereochemical nuances of (S)- and (R)-norarmepavine, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key biological pathways to facilitate a deeper understanding for researchers in drug discovery and development.
Stereoselective Synthesis of (S)- and (R)-Norarmepavine
The differential biological activities of the this compound enantiomers necessitate stereoselective synthetic routes to obtain enantiomerically pure compounds for pharmacological evaluation.
Key Synthetic Approaches:
-
Bischler-Napieralski Reaction followed by Chiral Resolution: A common approach involves the synthesis of racemic (±)-norarmepavine via the Bischler-Napieralski reaction. The resulting racemic mixture can then be resolved into its constituent enantiomers. One method utilizes (S)-(-)-1-phenylethylisocyanate to form diastereomeric ureas, which can be separated by crystallization. Subsequent alcoholysis of the separated diastereomers yields the optically pure (S)- and (R)-norarmepavine.[1]
-
Enantioselective Reduction: Another strategy employs an enantioselective reduction of an intermediate imine. This method can directly yield the desired enantiomer with a specific chiral reducing agent.
Comparative Biological Activity: A Focus on Adrenergic and Dopaminergic Systems
While direct comparative studies on the receptor binding affinities of (S)- and (R)-norarmepavine are not extensively available in the public domain, the pharmacological activities of related benzylisoquinoline alkaloids and the parent compound, norepinephrine (B1679862), provide a strong basis for inferring their likely targets and stereoselective interactions. The structural similarity of this compound to norepinephrine suggests a high probability of interaction with adrenergic receptors. Furthermore, studies on armepavine (B1667600), the N-methylated derivative of this compound, have demonstrated activity at dopamine (B1211576) receptors.
Adrenergic Receptor Interactions
Norepinephrine, the endogenous ligand for adrenergic receptors, exists as the (R)-enantiomer, which is significantly more potent than its (S)-counterpart. This inherent stereoselectivity of adrenergic receptors suggests that the (R)- and (S)-enantiomers of this compound will also exhibit differential affinities and functional activities.
Dopamine Receptor Interactions
Studies on related benzylisoquinoline alkaloids indicate that these compounds can act as antagonists at both D1 and D2 dopamine receptors. For instance, armepavine has shown a nearly 10-fold selectivity for the D2 receptor. Interestingly, a study on (S)-coclaurine and (R)-coclaurine, which are structurally similar to the this compound enantiomers, revealed that both isomers antagonized D1 and D2 receptors with equivalent potencies, suggesting that for this particular scaffold, the stereochemistry at C-1 may not dramatically influence dopamine receptor antagonism. However, this may not hold true for this compound itself, and direct testing is required.
Quantitative Data
Direct, head-to-head quantitative data comparing the biological activities of (S)- and (R)-norarmepavine is limited in publicly available literature. The following table summarizes the available data for racemic (±)-norarmepavine, which provides a baseline for its overall pharmacological effects.
| Compound | Biological Effect | System | Quantitative Data |
| (±)-Norarmepavine | Decrease in Mean Arterial Pressure | Anesthetized Rats (in vivo) | 45% decrease at 10 mg/kg i.v.[2] |
| (±)-Norarmepavine | Decrease in Heart Rate | Anesthetized Rats (in vivo) | 21% decrease at 10 mg/kg i.v.[2] |
| (±)-Norarmepavine | Negative Chronotropic Effect | Rat Isolated Atria | ~54% decrease in spontaneous frequency (10⁻⁵-10⁻³ M)[2] |
| (±)-Norarmepavine | Aortic Relaxation (KCl-induced contraction) | Rat Aortic Rings | RC₅₀ = 4.4 x 10⁻⁵ M[2] |
Experimental Protocols
To facilitate further research into the stereoselective pharmacology of this compound enantiomers, this section outlines detailed methodologies for key experiments.
Stereoselective Synthesis of (S)- and (R)-Norarmepavine via Diastereomeric Urea (B33335) Formation
Objective: To resolve racemic (±)-norarmepavine into its individual (S) and (R) enantiomers.
Procedure:
-
Synthesis of (±)-Norarmepavine: Synthesize racemic this compound using a standard Bischler-Napieralski synthesis protocol.
-
Formation of Diastereomeric Ureas: React (±)-norarmepavine with (S)-(-)-1-phenylethylisocyanate. This reaction will produce two diastereomeric ureas.
-
Separation of Diastereomers: Separate the two diastereomers by fractional crystallization from ethanol (B145695) and 70% acetic acid. The difference in solubility between the two diastereomers allows for their isolation.
-
Alcoholysis: Treat each separated diastereomer with sodium butoxide in n-butanol. This step cleaves the urea linkage, yielding the corresponding optically pure (S)-norarmepavine and (R)-norarmepavine.
-
Purity Analysis: Confirm the optical purity of the resulting enantiomers using High-Performance Liquid Chromatography (HPLC) analysis of the ureas prepared from the resolved alkaloids with (S)-(-)-1-phenylethylisocyanate.[1]
Radioligand Binding Assay for Adrenergic and Dopamine Receptors
Objective: To determine the binding affinities (Ki) of (S)- and (R)-norarmepavine for various adrenergic and dopamine receptor subtypes.
General Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human adrenergic (e.g., α₁, α₂, β₁, β₂) or dopamine (e.g., D₁, D₂, D₃) receptor subtypes of interest.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and other necessary ions).
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for α₁ receptors, [³H]-Yohimbine for α₂ receptors, [³H]-Dihydroalprenolol for β receptors, [³H]-SCH23390 for D₁ receptors, [³H]-Spiperone for D₂ receptors).
-
Add increasing concentrations of the unlabeled competitor ligands, (S)-norarmepavine or (R)-norarmepavine.
-
Add the membrane preparation to initiate the binding reaction.
-
Define non-specific binding using a high concentration of a known potent unlabeled ligand for the respective receptor.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression analysis to determine the IC₅₀ values (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vitro Functional Assays
Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of (S)- and (R)-norarmepavine at adrenergic and dopamine receptors.
-
Cell Culture: Culture cells stably expressing the receptor of interest (e.g., β-adrenergic receptors for Gs, D₂ dopamine receptors for Gi).
-
Assay Medium: Use a suitable assay medium, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Agonist Mode:
-
Treat the cells with increasing concentrations of (S)- or (R)-norarmepavine.
-
Incubate for a defined period.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of (S)- or (R)-norarmepavine.
-
Stimulate the cells with a fixed concentration of a known agonist for the receptor.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the concentration-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Cell Culture and Dye Loading: Culture cells expressing the Gq-coupled receptor of interest (e.g., α₁-adrenergic receptors) and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Compound Addition and Measurement:
-
Agonist Mode: Add increasing concentrations of (S)- or (R)-norarmepavine and immediately measure the change in fluorescence over time.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compounds before adding a known agonist and measuring the fluorescence change.
-
-
Data Analysis: Analyze the fluorescence data to determine the concentration-dependent increase in intracellular calcium. Calculate EC₅₀ or IC₅₀ values from the concentration-response curves.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: Workflow for the stereoselective synthesis of this compound enantiomers.
Caption: Experimental workflow for radioligand binding assays.
Caption: Potential signaling pathways modulated by this compound enantiomers.
Conclusion and Future Directions
The stereochemistry of this compound is a critical factor that likely dictates its pharmacological profile. While current data on racemic (±)-norarmepavine provides a foundational understanding of its cardiovascular effects, a significant knowledge gap exists regarding the specific activities of the (S) and (R) enantiomers. Based on the pharmacology of related compounds, it is highly probable that (S)- and (R)-norarmepavine exhibit stereoselective interactions with adrenergic and dopamine receptors.
Future research should prioritize the direct comparative evaluation of these enantiomers through comprehensive in vitro and in vivo studies. Specifically, determining the binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) at a panel of adrenergic and dopamine receptor subtypes is essential. Elucidating the downstream signaling consequences of receptor interaction, such as the modulation of cAMP and intracellular calcium levels, will provide a more complete picture of their mechanism of action. This detailed characterization is imperative for unlocking the full therapeutic potential of this compound-based compounds and for guiding the rational design of novel, stereochemically defined drug candidates. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for these future investigations.
References
The Multifaceted Biological Activities of Benzylisoquinoline Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzylisoquinoline alkaloids (BIAs) are a large and structurally diverse class of plant secondary metabolites that have been a cornerstone of traditional medicine for centuries. Modern scientific investigation continues to unveil their significant pharmacological properties, positioning them as promising candidates for novel drug development. This in-depth technical guide provides a comprehensive overview of the core biological activities of prominent BIAs, with a focus on their anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. This guide is intended to be a valuable resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and development in this field.
Anticancer Activity
A significant body of research has focused on the anticancer potential of benzylisoquinoline alkaloids. These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The cytotoxic effects of several key BIAs against a range of cancer cell lines are summarized below.
Comparative Anticancer Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table presents a comparative summary of the IC50 values for prominent benzylisoquinoline alkaloids against various human cancer cell lines.
| Alkaloid | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Berberine | SW620 | Colorectal Carcinoma | 54.41[1] |
| LoVo | Colorectal Carcinoma | 78.66[1] | |
| Caco-2 | Colorectal Carcinoma | ~30.1 (19.89 µg/mL)[1] | |
| HEP-G2 | Hepatocellular Carcinoma | ~85.8 (56.86 µg/mL)[2] | |
| L5178Y-R | Murine Lymphoma | < 7.5 (< 5.0 µg/mL)[2] | |
| Sanguinarine | MG-63 | Human Osteosarcoma | ~1.0 |
| SaOS-2 | Human Osteosarcoma | ~1.0 | |
| Noscapine | MCF-7 | Breast Cancer | 10.37 (mM) |
| MDA-MB-231 | Breast Cancer | 10.08 (mM) | |
| Papaverine | MCF-7 | Breast Cancer | ~2.7 (1.80 µg/ml) |
| MDA-MB-231 | Breast Cancer | ~72.8 (48.22 µg/ml) |
Key Signaling Pathways in Anticancer Activity
Benzylisoquinoline alkaloids modulate a variety of signaling pathways to induce cancer cell death and inhibit tumor growth. Key mechanisms include the induction of apoptosis through both intrinsic and extrinsic pathways, and the disruption of microtubule dynamics, leading to cell cycle arrest.
Berberine has been shown to induce apoptosis in cancer cells through multiple signaling cascades. One of the key mechanisms involves the activation of the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis. It can also trigger apoptosis through the modulation of the PI3K/Akt and MAPK signaling pathways.
References
L-(-)-N-Norarmepavine: A Technical Guide to its Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
L-(-)-N-Norarmepavine, a member of the tetrahydrobenzylisoquinoline class of alkaloids, is found in various plant species, notably in the family Nelumbonaceae, such as the sacred lotus (B1177795) (Nelumbo nucifera). Its structure is characterized by a tetrahydroisoquinoline core linked to a 4-hydroxybenzyl group at the C1 position. The absolute stereochemistry at this chiral center is (S). The structural determination of L-(-)-N-Norarmepavine relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and to a lesser extent, Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of L-(-)-N-Norarmepavine is presented in Table 1.
Table 1: Physicochemical Properties of L-(-)-N-Norarmepavine
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₁NO₃ | [1][2] |
| Molecular Weight | 299.36 g/mol | [1][2] |
| Class | Tetrahydrobenzylisoquinoline Alkaloid | [3] |
| Appearance | Typically a solid | |
| Stereochemistry | (S)-enantiomer |
Structural Elucidation Workflow
The process of determining the structure of L-(-)-N-Norarmepavine follows a logical workflow, beginning with isolation and purification, followed by a suite of spectroscopic analyses to piece together its molecular architecture.
Caption: Workflow for the structural elucidation of L-(-)-N-Norarmepavine.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of L-(-)-N-Norarmepavine, providing information on the carbon-hydrogen framework and the connectivity of atoms.
¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. Expected signals and their multiplicities are detailed in Table 2.
Table 2: Expected ¹H NMR Data for L-(-)-N-Norarmepavine (Note: Specific chemical shifts and coupling constants are not fully available in the public domain and are presented here as a template based on related structures.)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | |||
| H-3α | |||
| H-3β | |||
| H-4α | |||
| H-4β | |||
| H-5 | s | ||
| H-8 | s | ||
| H-2' | d | ||
| H-6' | d | ||
| H-3' | d | ||
| H-5' | d | ||
| 6-OCH₃ | s | ||
| 7-OCH₃ | s | ||
| 4'-OH | s | ||
| NH | s |
¹³C NMR Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The expected chemical shifts are presented in Table 3.
Table 3: Expected ¹³C NMR Data for L-(-)-N-Norarmepavine (Note: Specific chemical shifts are not fully available in the public domain and are presented here as a template based on related structures.)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | |
| C-3 | |
| C-4 | |
| C-4a | |
| C-5 | |
| C-6 | |
| C-7 | |
| C-8 | |
| C-8a | |
| C-1' | |
| C-2' | |
| C-6' | |
| C-3' | |
| C-5' | |
| C-4' | |
| 6-OCH₃ | |
| 7-OCH₃ | |
| C-α |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of L-(-)-N-Norarmepavine, which aids in confirming the molecular formula and identifying structural motifs.
Table 4: Expected Mass Spectrometry Data for L-(-)-N-Norarmepavine (Note: Specific fragmentation data is not fully available and is presented here as a template based on common fragmentation pathways of benzylisoquinoline alkaloids.)
| Ion | m/z (calculated) | m/z (observed) | Description |
| [M+H]⁺ | 300.1543 | Protonated molecular ion | |
| [M-C₇H₇O]⁺ | 192.1025 | Loss of the 4-hydroxybenzyl moiety | |
| [C₇H₇O]⁺ | 107.0497 | 4-hydroxybenzyl cation (benzylic cleavage) |
The primary fragmentation pathway for benzylisoquinoline alkaloids involves the cleavage of the benzylic Cα-C1 bond, leading to the formation of a stable isoquinolinium ion and a benzyl (B1604629) radical or cation.
Caption: Key fragmentation pathway of L-(-)-N-Norarmepavine in MS.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of L-(-)-N-Norarmepavine is expected to show absorption maxima characteristic of the substituted benzene (B151609) rings within its structure.
Table 5: Expected UV-Vis Absorption Data for L-(-)-N-Norarmepavine (Note: Specific absorption maxima are not available and are presented as a template.)
| Solvent | λ_max (nm) |
| Methanol (B129727) | ~280-290 |
| ~220-230 |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 6: Expected IR Absorption Data for L-(-)-N-Norarmepavine (Note: Specific absorption frequencies are not available and are presented as a template.)
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H stretch (phenol) |
| ~3300-3100 | N-H stretch (amine) |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1600, ~1500 | C=C stretch (aromatic) |
| ~1250-1000 | C-O stretch (ether) |
Experimental Protocols
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
Sample Preparation: The purified alkaloid is dissolved in a deuterated solvent, commonly deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD), with tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: Standard 1D ¹H and ¹³C NMR spectra are acquired. For complete structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.
Mass Spectrometry
-
Instrumentation: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is the preferred method.
-
Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is performed on the parent ion to induce fragmentation and obtain structural information.
UV-Vis Spectroscopy
-
Instrumentation: A standard double-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) is prepared.
-
Data Acquisition: The absorbance is scanned over the UV-Vis range (typically 200-800 nm).
IR Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be prepared as a KBr pellet or as a thin film on a salt plate.
-
Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Extraction of Norarmepavine from Lotus (Nelumbo nucifera) Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelumbo nucifera, the sacred lotus (B1177795), is a plant rich in bioactive benzylisoquinoline alkaloids, which are noted for a range of therapeutic properties, including anti-inflammatory, anti-obesity, and neuroprotective effects. Norarmepavine (B585789) is one of the key benzylisoquinoline alkaloids present in lotus leaves.[1][2] The total alkaloid content in lotus leaves can vary, with studies reporting ranges from 0.72% to 1.41% of the dry weight.[2] This document provides detailed protocols for the extraction and purification of this compound from lotus leaves, supported by quantitative data and workflow visualizations to guide researchers in obtaining this compound for further investigation and drug development.
Data Presentation
The efficiency of alkaloid extraction is highly dependent on the methodology and parameters employed. The following tables summarize quantitative data from various extraction techniques to facilitate comparison.
Table 1: Comparison of Extraction Methods for Alkaloids from Nelumbo nucifera
| Extraction Method | Solvent System | Temperature (°C) | Time | Power | Observations | Reference |
| Reflux Extraction | Methanol | Reflux | 120 min (x2) | N/A | Highest Benzylisoquinoline Alkaloid (BIA) recovery from lotus flowers. | [3][4] |
| Sonication | 50% Methanol | N/A | 30 min (x2) | N/A | Lower BIA recovery compared to reflux. | [3][4] |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol (B145695) w/ 0.15% HCl | 50 | 30 min | 400 W (40 kHz) | An efficient method to enhance extraction. | [5] |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol w/ 0.15% HCl | 50 | 20 min | 700 W (2000 MHz) | A rapid extraction technique. | [5] |
| Enzyme-Assisted Extraction | pH 4.5 Citric Acid Buffer w/ 0.15% Cellulase, then 0.5% HCl | 50 (Enzymolysis) | 2 hours (Enzymolysis), 24 hours (Extraction) | N/A | Breaks down cell walls to facilitate alkaloid release. | [5] |
| Supercritical Fluid Extraction (SFE) | Methanol w/ 10% Diethylamine & 1% Water | 70 | 2 hours | N/A | Achieved a nuciferine (B1677029) yield of 325.54 µg/g at 30 MPa. | [3] |
Table 2: Quantitative Analysis of Selected Alkaloids in Nelumbo nucifera
| Alkaloid | Plant Part | Concentration (mg/g dry material) | Analytical Method | Reference |
| This compound | Flower | Not specified, but identified as a principal alkaloid. | LC-MS | [1] |
| N-methylcoclaurine | Flower | 2.88 - 5.73 | LC-MS | [1] |
| Nuciferine | Leaf | 0.34% - 0.63% | Non-aqueous Capillary Electrophoresis (NACE) | [2] |
| Armepavine | Leaf | 0.13% - 0.20% | NACE | [2] |
| Isoliensinine | Leaf | 0.06% - 0.19% | NACE | [2] |
Experimental Protocols
I. Sample Preparation
-
Harvesting and Drying: Collect fresh, healthy lotus leaves. Air-dry them in a shaded, well-ventilated area or use an oven at a low temperature (40-50°C) until a constant weight is achieved. High temperatures should be avoided to prevent the degradation of thermolabile alkaloids.
-
Grinding: Mill the dried leaves into a fine powder (approximately 20-40 mesh) to increase the surface area for efficient solvent penetration.[5]
II. Extraction Protocols
This is a conventional and effective method for alkaloid extraction.
-
Maceration: Weigh 100 g of powdered lotus leaves and place them in a round-bottom flask.
-
Solvent Addition: Add 1 L of 80% ethanol containing 0.15% hydrochloric acid. The acidic condition converts the alkaloids into their salt form, enhancing their solubility in the alcoholic solvent.
-
Reflux: Heat the mixture to reflux for 2 hours with continuous stirring.
-
Filtration: Allow the mixture to cool and then filter it through Whatman No. 1 filter paper. Collect the filtrate.
-
Repeated Extraction: Repeat the reflux and filtration steps two more times with fresh solvent to ensure exhaustive extraction.
-
Pooling and Concentration: Combine all the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
This method uses ultrasonic waves to accelerate extraction.[5][6]
-
Preparation: Place 50 g of powdered lotus leaves into an extraction vessel.
-
Solvent Addition: Add 500 mL of 70% ethanol containing 0.15% hydrochloric acid.[5]
-
Ultrasonication: Submerge the vessel in an ultrasonic bath operating at a frequency of 40 kHz and a power of 400 W.[5] Maintain the temperature at 50°C for 30 minutes.[5]
-
Filtration: Filter the extract to separate the plant residue.
-
Repeated Extraction: Repeat the process twice more with fresh solvent.
-
Concentration: Combine the filtrates and concentrate them using a rotary evaporator.
III. Purification Protocol: Acid-Base Partitioning and Chromatography
This protocol outlines the purification of this compound from the crude extract.
-
Acid-Base Partitioning: a. Dissolve the crude extract in 3% aqueous tartaric acid.[1] b. Wash the acidic solution with ethyl acetate (B1210297) to remove neutral and weakly acidic impurities. Discard the ethyl acetate layer. c. Adjust the pH of the aqueous solution to 9-10 with a saturated sodium carbonate solution or ammonia (B1221849) water.[1][3] This will precipitate the alkaloids in their free base form. d. Extract the alkaline solution three times with chloroform (B151607) or dichloromethane.[1] e. Combine the organic layers and wash with distilled water to remove residual base. f. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it in vacuo to yield the crude alkaloid fraction.
-
Column Chromatography: a. Prepare a silica (B1680970) gel column using a suitable solvent system, such as a gradient of chloroform-methanol. b. Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column. c. Elute the column with a step-wise or linear gradient of increasing polarity (e.g., from 100% chloroform to chloroform-methanol mixtures). d. Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualizing agent (e.g., Dragendorff's reagent for alkaloids). e. Pool the fractions containing the compound with the same Rf value as a this compound standard. f. Concentrate the pooled fractions to obtain purified this compound.
-
Further Purification (Optional): a. For higher purity, the isolated this compound can be further purified using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[3][7]
Visualizations
References
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 6. Expedient synthesis of (S)- and (R)-norcoclaurine from (S)- and (R)-norarmepavine [corrected] prepared by the 1-phenylethylurea method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Norarmepavine Administration in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norarmepavine is a benzylisoquinoline alkaloid that has demonstrated notable cardiovascular effects in preclinical studies involving rat models. These application notes provide a comprehensive overview of the administration of this compound to rats, summarizing key quantitative data and detailing experimental protocols. The information is intended to guide researchers in designing and executing studies to evaluate the pharmacological properties of this compound.
Data Presentation
Table 1: In Vivo Cardiovascular Effects of this compound in Rats
| Parameter | Dosage | Route of Administration | Animal Model | Observed Effect | Citation |
| Mean Arterial Pressure (MAP) | 10 mg/kg | Intravenous (i.v.) | Normotensive anesthetized rats | ↓ 45% (approx. 48 mmHg decrease) | [1] |
| Heart Rate (HR) | 10 mg/kg | Intravenous (i.v.) | Normotensive anesthetized rats | ↓ 21% (approx. 90 beats/min decrease) | [1] |
Table 2: In Vitro Effects of this compound on Rat Cardiac Tissue
| Parameter | Concentration | Tissue Preparation | Observed Effect | Citation |
| Spontaneous Frequency | 10⁻⁵ - 10⁻³ M | Isolated rat atria | ↓ ~54% (Negative chronotropic effect) | [1] |
| Aortic Ring Contraction (induced by KCl) | 10⁻⁶ - 10⁻³ M | Isolated rat aortic rings | Concentration-dependent relaxation | [1] |
Mechanism of Action
The primary mechanism of action for this compound's cardiovascular effects is suggested to be calcium antagonism. Studies have shown that this compound can relax potassium chloride-induced contractions in isolated rat aorta in a concentration-dependent manner, an effect characteristic of calcium channel blockers. It shifts the calcium-dependent contraction curves to the right, indicating a blockade of calcium entry into vascular smooth muscle cells.[1] This action leads to vasodilation and a subsequent decrease in blood pressure.
Signaling Pathway
The vasodilatory effects of this compound are mediated through the blockade of voltage-gated calcium channels on vascular smooth muscle cells. By inhibiting the influx of extracellular calcium, this compound prevents the activation of calcium-dependent signaling cascades that lead to muscle contraction.
Caption: Proposed mechanism of this compound-induced vasodilation.
Experimental Protocols
Protocol 1: Evaluation of In Vivo Cardiovascular Effects in Anesthetized Rats
This protocol is based on methodologies described for assessing the effects of this compound on blood pressure and heart rate in vivo.[1]
1. Animal Model:
-
Species: Male Wistar rats (or other appropriate strain).
-
Weight: 250-300 g.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Anesthesia and Surgical Preparation:
-
Anesthetize the rat with an appropriate anesthetic agent (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally).
-
Cannulate the trachea to ensure a patent airway.
-
Insert a cannula into the femoral artery for direct measurement of arterial blood pressure. Connect the cannula to a pressure transducer coupled to a polygraph.
-
Insert a cannula into the femoral vein for intravenous administration of this compound.
-
Monitor heart rate using subcutaneous electrodes connected to an electrocardiogram (ECG) or derived from the arterial pressure waveform.
-
Allow the animal to stabilize for at least 20 minutes after surgery before drug administration.
3. Drug Preparation and Administration:
-
Vehicle: Prepare a suitable vehicle for this compound (e.g., saline).
-
This compound Solution: Dissolve this compound in the vehicle to achieve the desired concentration for a 10 mg/kg dose.
-
Administration: Administer the this compound solution as an intravenous bolus injection.
4. Data Acquisition and Analysis:
-
Record mean arterial pressure (MAP) and heart rate (HR) continuously before, during, and after drug administration.
-
Monitor the duration of the hypotensive effect.
-
Analyze the data to determine the percentage decrease in MAP and HR from baseline.
Caption: Experimental workflow for in vivo cardiovascular assessment.
Protocol 2: Evaluation of Behavioral Effects (General Guideline)
While no specific studies on the behavioral effects of this compound have been identified, the following general protocols for assessing locomotor activity and anxiety-like behavior in rats can be adapted.
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 200-250 g.
-
Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.
2. Open Field Test (for Locomotor Activity):
-
Apparatus: A square arena (e.g., 100 x 100 cm) with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Procedure:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test.
-
Place the rat in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 5-10 minutes) using an automated video-tracking system.
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Rearing frequency.
-
3. Elevated Plus Maze (for Anxiety-Like Behavior):
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Administer this compound or vehicle.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for a set duration (e.g., 5 minutes).
-
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Conclusion
The available data strongly indicate that this compound exerts significant cardiovascular effects in rats, primarily through a mechanism involving calcium channel blockade. The provided protocols offer a framework for further investigation into its in vivo and in vitro properties. Further research is warranted to elucidate the pharmacokinetic profile and to explore the potential neuropharmacological effects of this compound in rat models.
References
Application Notes and Protocols for In Vitro Assessment of Norarmepavine's Calcium Channel Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vitro evaluation of Norarmepavine, a benzylisoquinoline alkaloid, as a potential calcium channel antagonist. Due to the limited specific data on this compound's direct interaction with calcium channels, this document outlines generalized yet detailed protocols for two industry-standard assays: a primary high-throughput screen using a fluorescence-based calcium flux assay and a gold-standard validation using patch-clamp electrophysiology. The provided methodologies, data presentation templates, and workflow diagrams will enable researchers to systematically investigate the calcium channel modulating properties of this compound and other novel compounds.
Introduction to this compound and Calcium Channel Antagonism
This compound is a benzylisoquinoline alkaloid, a class of naturally occurring compounds with diverse biological activities.[1][2][3] While the pharmacological profile of this compound is not extensively characterized in the context of ion channel modulation, other alkaloids and flavonoids have been reported to affect cardiovascular function, sometimes through interaction with ion channels.[4][5][6][7]
Voltage-gated calcium channels (VGCCs) are critical mediators of calcium influx into cells, playing a pivotal role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[8][9] Consequently, they are important therapeutic targets for a range of cardiovascular and neurological disorders.[10][11][12] The L-type calcium channels (CaV1.x) are particularly significant in the cardiovascular system and are the primary targets of widely prescribed antihypertensive drugs like dihydropyridines, phenylalkylamines, and benzothiazepines.[10][13]
This document provides the necessary protocols to investigate whether this compound exhibits antagonistic activity against L-type calcium channels.
High-Throughput Screening: FLIPR-Based Calcium Flux Assay
A fluorescence-based calcium flux assay is an efficient method for initial high-throughput screening (HTS) to identify compounds that modulate intracellular calcium levels.[14][15][16][17][18][19] The Fluorometric Imaging Plate Reader (FLIPR) system is a widely used platform for this purpose.[15][16][19] This assay measures changes in intracellular calcium concentration in response to channel activation and inhibition.
Signaling Pathway: L-Type Calcium Channel Activation
Caption: L-Type Calcium Channel Activation Pathway.
Experimental Workflow: FLIPR Calcium Flux Assay
Caption: Workflow for FLIPR-based Calcium Flux Assay.
Detailed Protocol: FLIPR Calcium Flux Assay
Materials:
-
HEK293 cell line stably expressing the human L-type calcium channel CaV1.2 (e.g., from ION Biosciences or other commercial vendors).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Black, clear-bottom 384-well microplates.
-
This compound stock solution (in DMSO).
-
Positive control (e.g., Nifedipine).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Depolarizing agent: KCl stock solution.
-
FLIPR Tetra or similar instrument (Molecular Devices).
Procedure:
-
Cell Plating:
-
Culture HEK293-CaV1.2 cells to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Plate cells into black, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the FLIPR Calcium 6 dye loading buffer according to the manufacturer's instructions.[16]
-
Add 25 µL of the dye loading buffer to each well of the cell plate.
-
Incubate the plate for 2 hours at 37°C, 5% CO₂. After incubation, allow the plate to equilibrate to room temperature for 30 minutes before use. Do not wash the cells after dye loading.[16]
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions for the positive control (Nifedipine) and a vehicle control (DMSO in assay buffer).
-
Add the compound solutions to a separate compound plate.
-
-
FLIPR Assay:
-
Set up the FLIPR instrument to add the compounds from the compound plate to the cell plate, followed by the addition of the depolarizing agent (KCl).
-
A typical protocol involves a baseline fluorescence reading, followed by the addition of the test compound (this compound or control).
-
After a 15-30 minute incubation with the compound, a second addition of KCl (to a final concentration that elicits a robust calcium response, e.g., 90 mM) is performed to depolarize the cells and open the L-type calcium channels.
-
Fluorescence is monitored in real-time throughout the experiment.
-
-
Data Analysis:
-
The fluorescence signal is typically measured as the peak fluorescence intensity after KCl addition minus the baseline fluorescence.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Illustrative Calcium Flux Data
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) |
| This compound | 0.1 | 5.2 ± 1.8 |
| 1 | 25.6 ± 3.5 | |
| 10 | 78.9 ± 5.1 | |
| 100 | 95.3 ± 2.3 | |
| Nifedipine | 0.01 | 8.1 ± 2.2 |
| (Positive Control) | 0.1 | 45.7 ± 4.1 |
| 1 | 98.2 ± 1.9 | |
| Vehicle (DMSO) | - | 0 ± 2.5 |
IC₅₀ Values:
-
This compound: [Illustrative Value, e.g., 5.8 µM]
-
Nifedipine: [Illustrative Value, e.g., 0.12 µM]
Gold-Standard Validation: Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold-standard technique for characterizing the interaction of a compound with ion channels.[8][14] It provides direct measurement of the ion current flowing through the channels, allowing for detailed mechanistic studies and precise determination of potency.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Workflow for Patch-Clamp Electrophysiology Assay.
Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology
Materials:
-
HEK293-CaV1.2 cells grown on glass coverslips.
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system).
-
Borosilicate glass capillaries for pipette pulling.
-
External Solution (in mM): 110 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH). Note: Barium (Ba²⁺) is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.
-
Internal Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.4 Tris-GTP, 10 HEPES (pH 7.2 with CsOH). Note: Cesium (Cs⁺) is used to block potassium channels.
-
This compound and Nifedipine solutions prepared in the external solution.
Procedure:
-
Cell Preparation:
-
Place a coverslip with adherent HEK293-CaV1.2 cells into the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Recording:
-
Under visual guidance, approach a single, healthy cell with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit L-type calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals (e.g., every 10 seconds).
-
Once a stable baseline current is established, perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record the current in the presence of the compound until a steady-state block is achieved.
-
Perform a washout by perfusing with the drug-free external solution to observe the reversibility of the block.
-
Repeat for a range of this compound concentrations.
-
-
Data Analysis:
-
Measure the peak current amplitude before, during, and after drug application.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percent inhibition against the log concentration and fit to a dose-response curve to determine the IC₅₀.
-
Data Presentation: Illustrative Patch-Clamp Data
| Compound | Concentration (µM) | % Current Inhibition (Mean ± SEM) |
| This compound | 0.1 | 4.8 ± 1.5 |
| 1 | 22.1 ± 3.1 | |
| 10 | 75.3 ± 4.8 | |
| 100 | 92.6 ± 2.9 | |
| Nifedipine | 0.01 | 6.5 ± 2.0 |
| (Positive Control) | 0.1 | 48.2 ± 3.7 |
| 1 | 97.4 ± 1.6 |
IC₅₀ Values:
-
This compound: [Illustrative Value, e.g., 6.2 µM]
-
Nifedipine: [Illustrative Value, e.g., 0.11 µM]
Summary and Conclusion
The protocols detailed in these application notes provide a robust framework for the in vitro assessment of this compound's potential as a calcium channel antagonist. By employing a high-throughput fluorescence-based calcium flux assay for primary screening, followed by gold-standard patch-clamp electrophysiology for validation and mechanistic studies, researchers can effectively characterize the compound's activity. The illustrative data tables and workflow diagrams serve as a guide for experimental design and data interpretation. This systematic approach will be crucial in determining the pharmacological profile of this compound and its potential for further development as a modulator of calcium channel function.
References
- 1. Expedient synthesis of (S)- and (R)-norcoclaurine from (S)- and (R)-norarmepavine [corrected] prepared by the 1-phenylethylurea method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical applications of the benzylisoquinoline alkaloids from Argemone mexicana L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cardiovascular Effects of Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Substances vs. Approved Drugs in the Treatment of Main Cardiovascular Disorders—Is There a Breakthrough? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Flavonoids in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological differences between calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Classification of calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. protocols.io [protocols.io]
- 18. protocols.io [protocols.io]
- 19. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Norarmepavine: Application Notes and Protocols for In Vivo Cardiovascular Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norarmepavine (B585789) is a benzylisoquinoline alkaloid that has demonstrated significant cardiovascular effects in preclinical studies. As a member of the isoquinoline (B145761) alkaloid family, which includes compounds like papaverine, this compound's primary mechanism of action is the blockade of L-type calcium channels. This action leads to vasodilation and negative chronotropic effects, making it a subject of interest for cardiovascular research and potential therapeutic development. These application notes provide a comprehensive overview of this compound's in vivo cardiovascular effects, recommended dosage ranges, and detailed protocols for its investigation in rodent models.
Data Presentation
The following tables summarize the quantitative data from in vivo and in vitro studies on this compound.
Table 1: In Vivo Effects of this compound in Anesthetized Rats
| Dosage (Intravenous) | Mean Arterial Pressure (MAP) Reduction | Heart Rate (HR) Reduction | Duration of Effect |
| 5 mg/kg | ~21 mmHg | Minimal change | < 8 minutes |
| 10 mg/kg | ~48 mmHg (~45%)[1] | ~90 beats/min (~21%)[1] | < 8 minutes[1] |
Table 2: In Vitro Effects of this compound
| Preparation | Effect | Concentration Range | IC50 / RC50 |
| Isolated Rat Atria | Negative Chronotropy | 10⁻⁵ M - 10⁻³ M[1] | 1.5 x 10⁻⁴ M[1] |
| KCl-induced Contraction in Rat Aorta | Relaxation | 10⁻⁶ M - 10⁻³ M | 4.4 x 10⁻⁵ M |
Signaling Pathway
This compound exerts its cardiovascular effects primarily through the blockade of L-type calcium channels in vascular smooth muscle cells and cardiomyocytes. This inhibition reduces the influx of extracellular calcium, a critical step for muscle contraction and cardiac pacemaker activity.
Experimental Protocols
In Vivo Blood Pressure and Heart Rate Measurement in Anesthetized Rats
This protocol details the invasive measurement of arterial blood pressure and heart rate in anesthetized rats following intravenous administration of this compound.
Materials:
-
This compound
-
Sterile saline (0.9%)
-
Anesthetic (e.g., sodium pentobarbital, urethane)
-
Heparinized saline
-
Male Wistar rats (250-300g)
-
PE-50 polyethylene (B3416737) tubing
-
Pressure transducer
-
Data acquisition system (e.g., PowerLab)
-
Surgical instruments (scalpel, forceps, retractors)
-
Heating pad
Experimental Workflow:
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired concentration. For a 10 mg/kg dose in a 300g rat, prepare a solution that allows for a small injection volume (e.g., 0.1-0.3 mL).
-
Animal Preparation: Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.). Maintain the body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline cervical incision to expose the trachea, right common carotid artery, and left jugular vein.
-
Cannulate the carotid artery with a PE-50 catheter filled with heparinized saline. Connect this catheter to a pressure transducer to record blood pressure.
-
Cannulate the jugular vein with another PE-50 catheter for intravenous drug administration.
-
-
Stabilization and Baseline Recording: Allow the animal to stabilize for at least 20 minutes after the surgical procedure. Record stable baseline mean arterial pressure (MAP) and heart rate (HR) for 10-15 minutes.
-
This compound Administration: Administer a bolus injection of the this compound solution through the jugular vein catheter. For control animals, administer an equivalent volume of saline.
-
Data Acquisition: Continuously record MAP and HR for at least 30 minutes post-injection to observe the onset, peak, and duration of the cardiovascular effects.
-
Data Analysis: Calculate the change in MAP and HR from the baseline at various time points after drug administration.
In Vitro Assessment of Vasorelaxant Activity in Isolated Rat Aorta
This protocol describes the evaluation of this compound's vasorelaxant effects on isolated rat aortic rings pre-contracted with potassium chloride (KCl).
Materials:
-
This compound
-
Krebs-Henseleit solution
-
Potassium chloride (KCl)
-
Male Wistar rats (250-300g)
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
Surgical instruments
Procedure:
-
Preparation of Krebs-Henseleit Solution: Prepare the solution containing (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11. Maintain the solution at 37°C and bubble with carbogen gas.
-
Aortic Ring Preparation:
-
Euthanize a rat and excise the thoracic aorta.
-
Clean the aorta of adhering connective tissue and cut it into rings of 3-4 mm in length.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and bubbled with carbogen.
-
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Induce a contraction with 60 mM KCl to check the viability of the tissue. Wash the rings and allow them to return to baseline.
-
-
Induction of Contraction: Induce a sustained contraction in the aortic rings by adding 60 mM KCl to the organ bath.
-
Cumulative Concentration-Response Curve: Once the KCl-induced contraction has reached a stable plateau, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁸ M to 10⁻³ M).
-
Data Analysis: Record the relaxation at each concentration as a percentage of the maximal KCl-induced contraction. Plot the concentration-response curve and calculate the RC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation).
Conclusion
This compound demonstrates clear hypotensive and bradycardic effects in vivo, which are attributable to its calcium channel blocking properties. The provided protocols offer a standardized approach for the investigation of these cardiovascular effects in a preclinical setting. Researchers should consider the short duration of action observed in the reported studies when designing experiments. Further investigation into the selectivity of this compound for different cardiovascular tissues and its potential therapeutic applications is warranted.
References
Application Notes and Protocols for the Use of Norarmepavine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norarmepavine, a benzylisoquinoline alkaloid found in plants such as Nelumbo nucifera, is a natural product with potential pharmacological activities.[1][2] Like many alkaloids, its utility in in vitro cell culture experiments is dependent on proper dissolution and handling to ensure accurate and reproducible results. These application notes provide a detailed protocol for the solubilization of this compound and its application in cell culture experiments, based on standard practices for similar compounds.
Data Presentation
The successful dissolution of this compound is critical for its use in cell culture. While specific solubility data for this compound is not widely published, the following table provides guidance on common solvents used for alkaloids and other poorly water-soluble compounds in cell culture applications. It is strongly recommended to perform a solubility test to determine the maximum concentration for your specific batch of this compound.
| Solvent | Suitability for Cell Culture | Typical Stock Concentration Range | Notes |
| Dimethyl Sulfoxide (DMSO) | High | 1-10 mM | The most common solvent for dissolving hydrophobic compounds for cell culture. The final concentration in media should be kept low (typically <0.5%) to avoid cytotoxicity. |
| Ethanol (EtOH) | Moderate | 1-10 mM | Can be used as an alternative to DMSO. The final concentration in media should also be kept low (typically <0.5%). Volatility can be a concern for concentration stability.[3] |
| Phosphate-Buffered Saline (PBS) | Low | Not Recommended | This compound is unlikely to be soluble in aqueous buffers like PBS at concentrations useful for stock solutions. |
| Cell Culture Media | Low | Not Recommended | Direct dissolution in cell culture media is not recommended for hydrophobic compounds as it can lead to precipitation and inaccurate dosing. |
Experimental Protocols
I. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass of this compound: The molecular formula for this compound is C₁₈H₂₁NO₃, with a molecular weight of approximately 299.36 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.99 mg of this compound.
-
Aliquot DMSO: In a sterile microcentrifuge tube, add 1 mL of cell culture grade DMSO.
-
Dissolve this compound: Carefully add the weighed this compound powder to the DMSO.
-
Ensure complete dissolution: Vortex the tube at maximum speed for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks as it can cause the compound to precipitate on the filter membrane.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.
II. Application of this compound to Cell Cultures
This protocol provides a general procedure for treating adherent cells with this compound.
Materials:
-
Cells seeded in a multi-well plate
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Pipettes and sterile filter tips
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound. This is crucial to account for any effects of the solvent on the cells.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, the cells can be analyzed using various assays, such as cell viability (e.g., MTT, WST-1), apoptosis assays, or western blotting for signaling pathway analysis.
Visualizations
Experimental Workflow for Dissolving and Using this compound
References
Application Notes and Protocols for Measuring Norarmepavine's Hypotensive Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experiments to measure the hypotensive effects of Norarmepavine. The protocols outlined below are intended to ensure robust and reproducible data collection for the preclinical evaluation of this compound.
Introduction
This compound, a benzylisoquinoline alkaloid, has demonstrated significant hypotensive and bradycardic properties in preclinical studies. Evidence suggests that its mechanism of action involves the modulation of calcium entry into vascular smooth muscle cells, exhibiting effects comparable to calcium channel antagonists like verapamil.[1] Accurate assessment of these cardiovascular effects is crucial for its development as a potential therapeutic agent. This document details the experimental setup, protocols, and data analysis techniques for characterizing the hypotensive activity of this compound in a rodent model.
Data Presentation
Table 1: In Vivo Hemodynamic Effects of this compound in Anesthetized Rats
| Treatment Group | Dose (mg/kg, i.v.) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Duration of Hypotensive Effect |
| Vehicle Control | - | No significant change | No significant change | N/A |
| This compound | 10 | ↓ 48 mmHg (45% decrease) | ↓ 90 beats/min (21% decrease) | < 8 minutes |
Data synthesized from Morales et al., 1998.[1]
Table 2: In Vitro Vasorelaxant Effects of this compound on Rat Aortic Rings
| Compound | Concentration Range (M) | EC50 (M) | Maximum Relaxation (%) |
| This compound | 10⁻⁶ - 10⁻³ | 4.4 x 10⁻⁵ | 100 |
| Verapamil (Positive Control) | - | - | 100 |
Data synthesized from Morales et al., 1998.[1]
Experimental Protocols
Protocol 1: In Vivo Measurement of Hypotensive Effects in Anesthetized Rats
This protocol describes the direct measurement of blood pressure in anesthetized rats following intravenous administration of this compound.
1. Animal Preparation:
- Adult male Sprague-Dawley or Wistar rats (250-300g) are used.
- Animals are anesthetized with an appropriate agent (e.g., urethane/ketamine/xylazine combination or pentobarbital (B6593769) sodium) to maintain a stable plane of anesthesia.[1]
- The animal's body temperature is maintained at 37°C using a thermoregulated heating pad.
- The trachea may be cannulated to ensure a patent airway.
2. Cannulation for Blood Pressure Measurement and Drug Administration:
- The right or left carotid artery is isolated and cannulated with a saline-filled catheter connected to a pressure transducer to record arterial blood pressure.
- The jugular vein is cannulated for intravenous administration of this compound or the vehicle control.
3. Drug Preparation and Administration:
- This compound is dissolved in a suitable vehicle (e.g., saline or a small percentage of DMSO in saline). The vehicle alone is used as a control.
- A bolus intravenous injection of this compound (e.g., 10 mg/kg) or vehicle is administered through the jugular vein cannula.[1]
4. Data Acquisition and Analysis:
- Mean Arterial Pressure (MAP) and Heart Rate (HR) are continuously recorded before (baseline), during, and after drug administration until the parameters return to baseline.
- The peak change in MAP and HR and the duration of the hypotensive effect are determined.
- Data are expressed as the mean ± SEM. Statistical significance is determined using an appropriate test (e.g., t-test or ANOVA).
Protocol 2: Continuous Blood Pressure Monitoring in Conscious Rats using Telemetry
This protocol is considered the gold standard for cardiovascular studies as it avoids the confounding effects of anesthesia and restraint.
1. Surgical Implantation of Telemetry Device:
- Rats are anesthetized with a suitable anesthetic (e.g., isoflurane).
- A telemetry transmitter with a pressure-sensing catheter is surgically implanted. The transmitter body is placed in the abdominal cavity, and the catheter is inserted into the abdominal aorta.
- Animals are allowed a recovery period of at least one week post-surgery.
2. Acclimatization and Baseline Recording:
- Rats are housed individually in their home cages placed on receiver platforms.
- Baseline blood pressure and heart rate are recorded continuously for at least 24-48 hours to establish diurnal rhythms before drug administration.
3. Drug Administration:
- This compound or vehicle is administered via an appropriate route (e.g., intravenous injection via a previously implanted catheter or oral gavage).
4. Data Acquisition and Analysis:
- Blood pressure (systolic, diastolic, and mean), heart rate, and activity are continuously monitored.
- Data are typically averaged over specific time intervals (e.g., 5-15 minutes) before and after drug administration.
- The hypotensive effect is quantified by comparing the post-dose values to the time-matched baseline values.
- Statistical analysis is performed to determine the significance of the observed changes.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Vasodilation
Caption: this compound's vasodilatory signaling pathway.
Experimental Workflow for In Vivo Hypotensive Study
Caption: Workflow for in vivo hypotensive evaluation.
References
Norarmepavine: A Versatile Precursor in the Synthesis of Bioactive Alkaloids
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Norarmepavine (B585789), a benzylisoquinoline alkaloid (BIA), serves as a crucial biosynthetic intermediate in the formation of a diverse array of pharmacologically significant alkaloids.[1] Its strategic position in the BIA pathway makes it an attractive starting material for the chemoenzymatic and chemical synthesis of complex alkaloids, including aporphines and bisbenzylisoquinolines. This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor in alkaloid synthesis, targeting researchers in natural product chemistry, drug discovery, and metabolic engineering.
Biosynthetic Pathway of this compound and Its Derivatives
This compound is a key intermediate in the biosynthesis of various benzylisoquinoline alkaloids, particularly in plants like the sacred lotus (B1177795) (Nelumbo nucifera). The pathway begins with the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the central precursor to all BIAs.[1] Subsequent enzymatic reactions, including O-methylation and N-methylation, lead to the formation of this compound and its derivatives.
This compound itself is formed from coclaurine (B195748) through the action of a 7-O-methyltransferase (7OMT). It can then be further N-methylated by an N-methyltransferase (NMT) to yield armepavine.[2] Armepavine and other derivatives of this compound can then undergo oxidative coupling reactions, often catalyzed by cytochrome P450 enzymes, to form the characteristic structures of aporphine (B1220529) and bisbenzylisoquinoline alkaloids.[3]
Caption: Biosynthetic pathway of this compound and its conversion to other alkaloids.
Quantitative Data
The following table summarizes key quantitative data for the synthesis of this compound and its derivatives.
| Reaction | Precursor | Product | Enzyme/Reagent | Yield (%) | Reference(s) |
| Enantioselective Chemical Synthesis | Amide Intermediate | (-)-Norarmepavine | Asymmetric Reduction | 82 | [4] |
| Enzymatic 7-O-Methylation | Coclaurine | This compound | NnOMT7 | - | [2] |
| Enzymatic N-Methylation | This compound | Armepavine | NnCNMT | - | [2] |
| Chemical Synthesis of Aporphine Core | Benzylisoquinoline | Aporphine Alkaloid | Photochemical Oxidative Coupling | Variable | [5] |
| Chemical Synthesis of Bisbenzylisoquinoline | Tetrahydroisoquinoline | Berbamunine | Asymmetric Substitution | Variable | [6] |
Note: Quantitative yields for enzymatic conversions are often dependent on specific reaction conditions and may not be explicitly reported as a percentage in all literature.
Experimental Protocols
Protocol 1: Enantioselective Chemical Synthesis of (-)-Norarmepavine
This protocol is adapted from a published method for the synthesis of (-)-norarmepavine.[4]
Workflow:
Caption: Workflow for the chemical synthesis of (-)-norarmepavine.
Materials:
-
2-(3,4-dimethoxyphenyl)ethylamine
-
Ethyl 4-benzyloxyphenylacetate
-
Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)
-
2,6-Lutidine
-
Dichloromethane (DCM)
-
Chiral reducing agent (e.g., (R)-2-methyl-CBS-oxazaborolidine)
-
Borane-dimethyl sulfide (B99878) complex (BMS)
-
Methanol
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Amide Formation: In a microwave reactor, combine 2-(3,4-dimethoxyphenyl)ethylamine and ethyl 4-benzyloxyphenylacetate. Irradiate under solvent-free conditions to yield the corresponding amide. A yield of over 90% can be expected.[4]
-
Bischler-Napieralski Cyclization: Dissolve the amide in dry DCM and cool to 0°C. Add 2,6-lutidine followed by the dropwise addition of Tf₂O. Stir the reaction at 0°C for 1 hour and then at room temperature for 30 minutes to form the dihydroisoquinoline intermediate.
-
Asymmetric Reduction: Cool the solution of the dihydroisoquinoline intermediate to -20°C. Add the chiral reducing agent followed by the slow addition of BMS. Stir the reaction at -20°C for several hours.
-
Quenching and Work-up: Quench the reaction by the slow addition of methanol. Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain (-)-norarmepavine. An isolated yield of 82% has been reported.[4]
Protocol 2: Enzymatic N-Methylation of this compound to Armepavine
This protocol is a generalized procedure based on the activity of N-methyltransferases (NMTs) identified in plants.[2]
Workflow:
Caption: Workflow for the enzymatic N-methylation of this compound.
Materials:
-
(-)-Norarmepavine
-
Recombinant N-methyltransferase (e.g., NnCNMT from Nelumbo nucifera)
-
S-adenosyl-L-methionine (SAM)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)
-
Ethyl acetate
-
LC-MS grade solvents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 50 µM this compound, 200 µM SAM, and 1-5 µg of purified recombinant NMT in a total volume of 100 µL of reaction buffer.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Product Extraction: Stop the reaction by adding 100 µL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Carefully collect the upper organic phase containing the product.
-
Analysis: Analyze the extracted product by LC-MS to confirm the formation of armepavine.
Protocol 3: Chemical Synthesis of Aporphine Alkaloids from this compound (General Approach)
This protocol outlines a general approach for the synthesis of aporphine alkaloids from benzylisoquinoline precursors like this compound, often involving an intramolecular oxidative coupling.[5]
Workflow:
Caption: General workflow for the chemical synthesis of aporphine alkaloids.
Materials:
-
This compound
-
Protecting group reagents (e.g., for phenolic hydroxyls)
-
Oxidizing agent (e.g., ferric chloride, potassium ferricyanide, or photocatalytic conditions)
-
Solvent (e.g., methanol, acetonitrile)
-
Deprotection reagents
-
Standard laboratory glassware and purification equipment
Procedure:
-
Protection: Protect the free phenolic hydroxyl groups of this compound if necessary to direct the desired coupling reaction.
-
Intramolecular Oxidative Coupling: Dissolve the protected this compound in a suitable solvent. Add the oxidizing agent or subject the solution to photochemical conditions to induce intramolecular C-C bond formation, leading to the aporphine core structure.
-
Deprotection: Remove the protecting groups to yield the final aporphine alkaloid.
-
Purification: Purify the product using chromatographic techniques.
Signaling Pathways
This compound has been shown to exert cardiovascular effects, suggesting its interaction with specific signaling pathways. Studies have indicated that this compound can induce vasodilation and has negative chronotropic effects, likely through the modulation of calcium channels.[7]
Caption: Proposed signaling pathway for the cardiovascular effects of this compound.
The proposed mechanism involves the inhibition of L-type calcium channels in vascular smooth muscle and cardiac cells. This leads to a decrease in intracellular calcium concentration, resulting in vasodilation and a reduction in heart rate.[7] Further research is needed to fully elucidate the downstream signaling cascades and potential involvement of other pathways.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of bioactive alkaloids. The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of this important intermediate. Further investigation into the enzymatic and chemical transformations of this compound will undoubtedly lead to the discovery of novel alkaloid structures with potential therapeutic applications. The elucidation of its role in cellular signaling also opens new avenues for understanding its pharmacological effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Elucidation of the (R)-enantiospecific benzylisoquinoline alkaloid biosynthetic pathways in sacred lotus (Nelumbo nucifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathway elucidation and microbial synthesis of proaporphine and bis-benzylisoquinoline alkaloids from sacred lotus (Nelumbo nucifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. A divergent approach to benzylisoquinoline-type and oxoaporphine alkaloids via regioselective direct ring metalation of alkoxy isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00926J [pubs.rsc.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. repositorio.uchile.cl [repositorio.uchile.cl]
Application Notes and Protocols for the Identification of Norarmepavine
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Norarmepavine is a benzylisoquinoline alkaloid found in various plant species, notably in the lotus (B1177795) plant (Nelumbo nucifera). It is a precursor in the biosynthesis of other alkaloids and has garnered interest for its potential pharmacological activities, including cardiovascular effects. Accurate and reliable analytical methods are crucial for its identification, quantification, and characterization in various matrices, from plant extracts to biological fluids.
These application notes provide detailed protocols for the identification and quantification of this compound using state-of-the-art analytical techniques. The methodologies described herein are intended to guide researchers in establishing robust analytical workflows for phytochemical analysis, pharmacokinetic studies, and quality control of natural product-derived pharmaceuticals.
II. Analytical Techniques and Protocols
A. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the definitive identification and quantification of this compound, even at low concentrations in complex matrices.
1. Application Note: Quantitative Analysis of this compound in Plant Extracts
This method outlines a validated approach for the simultaneous quantification of this compound and other related alkaloids in plant extracts, such as those from Nelumbo nucifera (lotus) flowers.[1]
2. Experimental Protocol: UPLC-MS/MS for this compound Quantification
This protocol is based on established methods for alkaloid analysis and can be adapted for various plant matrices.[1][2][3][4]
a. Sample Preparation: Extraction from Plant Material
i. Solid-Phase Extraction (SPE):
- Condition a cation exchange SPE cartridge by washing with 2 mL of methanol (B129727), followed by 2 mL of water, and finally 2 mL of 1 M acetic acid.
- Equilibrate the cartridge with 2 mL of water.
- Load the acidified plant extract (dissolved in a minimal amount of methanol and diluted with water, pH adjusted to ~3 with formic acid) onto the cartridge.
- Wash the cartridge with 2 mL of 0.1 M acetic acid to remove neutral and acidic interferences.
- Elute the alkaloids with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the initial mobile phase for UPLC-MS/MS analysis.
ii. Liquid-Liquid Extraction (LLE):
- Extract dried and powdered plant material with methanol under reflux for 2 hours.
- Evaporate the methanol extract to dryness.
- Partition the residue between ethyl acetate (B1210297) and 3% aqueous tartaric acid.
- Separate the aqueous layer and adjust the pH to 9 with saturated sodium carbonate solution.
- Extract the aqueous layer with chloroform (B151607) (3 x volume).
- Combine the chloroform fractions and evaporate to dryness.
- Reconstitute the residue in the mobile phase for analysis.
b. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent
-
Mobile Phase:
-
A: 0.2% Acetic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-50% B (linear gradient)
-
5-6 min: 50-90% B (linear gradient)
-
6-7 min: Hold at 90% B
-
7.1-9 min: Re-equilibrate at 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: m/z 299.1 → 192.1 (Quantifier), m/z 299.1 → 177.1 (Qualifier)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
3. Data Presentation: Quantitative LC-MS/MS Method Validation Parameters
The following table summarizes typical validation parameters for the quantitative analysis of this compound using LC-MS/MS.
| Parameter | Result |
| Linearity Range | 0.5–50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.17–0.90 ng |
| Limit of Quantification (LOQ) | 0.51–2.65 ng |
| Intra-day Precision (RSD) | 0.25%–1.36% |
| Inter-day Precision (RSD) | 0.39%–1.40% |
| Recovery | 92.3%–105.8% |
4. Experimental Workflow Diagram
B. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely accessible technique for the quantification of this compound, particularly at higher concentrations.
1. Application Note: HPLC-DAD for Alkaloid Profiling
This method is suitable for the chemical fingerprinting of plant extracts and the quantification of major alkaloids, including this compound.
2. Experimental Protocol: HPLC-DAD for this compound Analysis
a. Sample Preparation:
Follow the extraction protocols (SPE or LLE) as described in the LC-MS/MS section.
b. HPLC Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Poroshell 120 C18 (4.6 mm × 100 mm, 2.7 µm) or equivalent
-
Mobile Phase:
-
A: 0.2% Formic acid in water
-
B: Methanol
-
-
Gradient Elution:
-
0-5 min: 15% B
-
5-20 min: 15-40% B (linear gradient)
-
20-25 min: 40-70% B (linear gradient)
-
25-30 min: Hold at 70% B
-
30.1-35 min: Re-equilibrate at 15% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: Diode Array Detector (DAD) at 272 nm
3. Data Presentation: HPLC Method Validation Parameters
The following table presents typical validation parameters for an HPLC-DAD method.
| Parameter | Result |
| Linearity Range | 1-100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD) | < 2% |
| Recovery | 95-105% |
C. Spectroscopic Identification
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound.
a. Protocol: ¹H and ¹³C NMR
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent signal or an internal standard (TMS).
b. Expected Chemical Shifts:
-
¹H NMR: Aromatic protons (δ 6.0-7.5 ppm), methoxy (B1213986) groups (δ 3.5-4.0 ppm), and aliphatic protons of the tetrahydroisoquinoline core (δ 2.5-4.5 ppm).
-
¹³C NMR: Aromatic carbons (δ 110-160 ppm), methoxy carbons (δ 55-60 ppm), and aliphatic carbons (δ 25-65 ppm).
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in this compound.
a. Protocol: FTIR Analysis
-
Prepare a KBr pellet by mixing a small amount of purified this compound with dry KBr powder and pressing it into a thin disc.
-
Alternatively, for ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
b. Expected Main Absorption Peaks:
-
~3300 cm⁻¹ (broad): O-H stretching (phenolic hydroxyl groups)
-
~3000-2800 cm⁻¹: C-H stretching (aromatic and aliphatic)
-
~1600 cm⁻¹, ~1500 cm⁻¹: C=C stretching (aromatic rings)
-
~1250 cm⁻¹: C-O stretching (aryl ethers, methoxy groups)
-
~1100 cm⁻¹: C-N stretching
III. Signaling Pathway
This compound as a Calcium Channel Blocker in Vascular Smooth Muscle Cells
This compound has been shown to induce relaxation of vascular smooth muscle, suggesting its role as a calcium channel blocker. This action is crucial in regulating blood pressure and vascular tone. The proposed signaling pathway involves the inhibition of L-type calcium channels, leading to a decrease in intracellular calcium concentration and subsequent muscle relaxation.
References
- 1. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New UPLC-MS/MS Method Validated for Quantification of Jervine in Rat Plasma and the Study of Its Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for Qualifying DAPB in Rat Plasma and Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New UPLC-MS/MS Method Validated for Quantification of Jervine in Rat Plasma and the Study of Its Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Norarmepavine Stability and Degradation
Disclaimer: Specific stability and degradation data for Norarmepavine is limited in publicly available literature. This guide provides troubleshooting advice and general protocols based on the chemical properties of similar phenolic isoquinoline (B145761) alkaloids and established principles of pharmaceutical stability testing. The information herein should be used as a general reference and adapted to your specific experimental findings.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What could be the cause?
A1: Color change in solutions of phenolic compounds like this compound is often an indicator of oxidative degradation. The catechol moiety is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions. This can lead to the formation of colored quinone-type structures. Ensure your solutions are prepared with degassed solvents, stored under an inert atmosphere (e.g., nitrogen or argon), and protected from light.
Q2: I am observing a loss of potency in my this compound sample over time, even when stored at low temperatures. What are the potential reasons?
A2: While low temperatures slow down most degradation processes, they do not entirely prevent them. Several factors could contribute to potency loss:
-
Oxidation: As mentioned, oxidation is a primary degradation pathway for phenolic compounds.[1]
-
Hydrolysis: Depending on the pH of your solution, hydrolysis of functional groups could occur, although this is generally less common for the core structure of this compound unless it is formulated with ester-containing excipients.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.[2] Always store this compound, both in solid form and in solution, in amber vials or otherwise protected from light.
Q3: What are the recommended storage conditions for this compound?
-
Solid Form: Store in a tightly sealed container, protected from light and moisture, at controlled room temperature or refrigerated (2-8 °C).
-
In Solution: Prepare solutions fresh if possible. If storage is necessary, use degassed solvents, store under an inert atmosphere, protect from light (amber vials), and keep refrigerated. The optimal pH for stability in solution would need to be determined experimentally but is generally preferred to be in the slightly acidic range to minimize oxidation.
Troubleshooting Guides
Issue: Inconsistent Results in Stability-Indicating HPLC Assay
| Symptom | Possible Cause | Troubleshooting Steps |
| Peak tailing or fronting for this compound peak | Interaction with active sites on the HPLC column; inappropriate mobile phase pH. | Use a base-deactivated column. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Appearance of new, unidentified peaks in aged samples | Degradation of this compound. | Perform forced degradation studies (see protocols below) to intentionally generate degradation products and confirm their retention times. |
| Drifting retention times | Inadequate column equilibration; changes in mobile phase composition or temperature. | Ensure the column is thoroughly equilibrated before each run. Use a column thermostat to maintain a consistent temperature. |
| Loss of mass balance | Degradants are not being detected or are co-eluting with the main peak or other peaks. | Use a photodiode array (PDA) detector to check for peak purity. Develop a gradient elution method to separate all potential degradation products. Ensure the detection wavelength is appropriate for both the parent drug and potential degradants. |
Issue: Rapid Degradation Observed During Experiments
| Symptom | Possible Cause | Troubleshooting Steps |
| Rapid color change and loss of active compound in solution | Oxidative degradation accelerated by experimental conditions. | De-gas all solvents and buffers. Work under an inert atmosphere. Consider adding an antioxidant (e.g., sodium metabisulfite) if compatible with your experimental goals. Avoid using buffers containing metal ions that can catalyze oxidation. |
| Sample degradation upon exposure to lab lighting | Photodegradation. | Work under yellow light or use light-blocking containers (e.g., amber vials, foil-wrapped tubes) for all sample preparation and analysis steps. |
Quantitative Data Summary
The following tables represent hypothetical data from a typical forced degradation study on a compound similar to this compound to illustrate how such data would be presented.
Table 1: Summary of Forced Degradation Studies (Example Data)
| Stress Condition | % Degradation | Number of Degradants | Major Degradant Peak (RT, min) | Mass Balance (%) |
| Acid Hydrolysis (0.1 M HCl, 80°C, 24h) | 15.2 | 2 | 4.5 | 99.5 |
| Alkaline Hydrolysis (0.1 M NaOH, 60°C, 8h) | 25.8 | 3 | 3.8, 5.1 | 99.2 |
| Oxidative (3% H₂O₂, RT, 24h) | 45.1 | >5 | 2.9, 3.2, 4.8 | 98.8 |
| Thermal (80°C, 72h) | 8.5 | 1 | 4.5 | 100.1 |
| Photolytic (ICH Option 2) | 18.9 | 2 | 6.2 | 99.7 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for developing and validating stability-indicating methods.[3][4][5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 24 hours. Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Store the solid drug substance in an oven at 80°C for 72 hours. Dissolve the stressed solid in the mobile phase to achieve a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light. Analyze both samples after exposure.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method, typically with a PDA detector to assess peak purity.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection:
-
A typical starting point would be a gradient elution using a mixture of an acidic aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
The gradient should be designed to separate the polar degradation products from the less polar parent compound.
-
-
Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths. This helps in identifying an optimal wavelength for quantification and in assessing peak purity.
-
Method Optimization: Inject the mixture of stressed samples. Adjust the gradient slope, mobile phase composition, and flow rate to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
-
Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: General degradation pathways for a phenolic isoquinoline alkaloid.
Caption: Troubleshooting workflow for HPLC stability assay issues.
References
- 1. Electrolytic oxidation of armepavine and its derivatives - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Photolytic degradation of frusemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. longdom.org [longdom.org]
- 5. medcraveonline.com [medcraveonline.com]
Norarmepavine Purification Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with norarmepavine (B585789) purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound from natural sources like Nelumbo nucifera (lotus)?
A1: When purifying this compound from sources such as Nelumbo nucifera, the most frequently encountered impurities are other structurally similar benzylisoquinoline alkaloids. These often co-elute with this compound during chromatographic separation. The most common co-eluting alkaloids include nuciferine (B1677029) and roemerine.[1][2] Their similar physicochemical properties make their separation from this compound challenging.
Q2: I am observing peak tailing and broadening in my HPLC chromatogram for this compound. What could be the cause?
A2: Peak tailing and broadening are common issues in the HPLC analysis of alkaloids like this compound. Several factors can contribute to this problem:
-
Secondary Interactions: Alkaloids, being basic compounds, can interact with residual acidic silanol (B1196071) groups on the surface of silica-based C18 columns. This can lead to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in the chromatography of ionizable compounds. If the pH is not optimized, it can lead to poor peak shape.
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening and fronting.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and poor peak shape.
Q3: What strategies can be employed to improve the separation of this compound from co-eluting alkaloids like nuciferine and roemerine?
A3: To enhance the resolution between this compound and co-eluting alkaloids, several chromatographic strategies can be implemented:
-
Method Optimization in HPLC: Adjusting the mobile phase composition, such as the organic modifier (e.g., acetonitrile, methanol) and the pH, can significantly alter selectivity. The use of additives like triethylamine (B128534) (TEA) can help to mask residual silanol groups and improve peak shape.[1]
-
pH-Zone-Refining Counter-Current Chromatography (CCC): This technique is particularly effective for separating compounds with different pKa values. By using a biphasic solvent system with a pH gradient, it is possible to achieve high-purity separation of alkaloids.[1]
-
Orthogonal Chromatography: Employing a different separation mechanism can be highly effective. If you are using reversed-phase chromatography, consider trying normal-phase, ion-exchange, or hydrophilic interaction liquid chromatography (HILIC).
Q4: Are there any concerns regarding the stability of this compound during extraction and purification?
A4: While specific degradation pathways for this compound are not extensively documented in the provided search results, benzylisoquinoline alkaloids, in general, can be susceptible to degradation under certain conditions. Factors such as exposure to high temperatures, extreme pH (both acidic and alkaline conditions), and light can potentially lead to the degradation of the molecule.[3] It is advisable to handle samples with care, avoid prolonged exposure to harsh conditions, and consider conducting stability studies under your specific experimental conditions.
Troubleshooting Guides
HPLC Troubleshooting for this compound Analysis
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Co-elution of Peaks | - Inadequate mobile phase composition.- Incorrect column chemistry.- Isocratic elution not providing enough separation power. | - Optimize the mobile phase: Adjust the organic solvent percentage, try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile), and modify the pH of the aqueous phase.- Use a gradient elution method to improve the separation of complex mixtures.- Select a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase column). |
| Peak Tailing | - Secondary interactions with silanol groups.- Mobile phase pH close to the pKa of this compound. | - Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%).- Use a base-deactivated column or an end-capped column.- Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. |
| Peak Broadening | - Large injection volume or high sample concentration.- Extra-column volume effects.- Column aging or contamination. | - Reduce the injection volume or dilute the sample.- Ensure that the tubing between the injector, column, and detector is as short and narrow as possible.- Flush the column with a strong solvent or replace the column if it is old. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use fresh, high-purity solvents for the mobile phase.- Implement a thorough needle wash protocol in the autosampler.- Run a blank gradient to identify the source of contamination. |
General Extraction and Purification Workflow
The following diagram illustrates a general workflow for the extraction and purification of this compound from a plant source, highlighting potential challenges.
References
Technical Support Center: Norarmepavine NMR Spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common artifacts encountered during Nuclear Magnetic Resonance (NMR) spectroscopy of Norarmepavine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My baseline is rolling or distorted. How can I correct this?
A1: A rolling or distorted baseline in your NMR spectrum is often due to an improperly set receiver gain, a very concentrated sample, or issues with the first few data points of the Free Induction Decay (FID).
-
Troubleshooting Steps:
-
Reduce Receiver Gain: An excessively high receiver gain can saturate the detector, leading to baseline distortion. Reduce the gain and acquire the spectrum again.
-
Adjust Tipping Angle: For highly concentrated samples, reducing the tip angle can help prevent detector saturation and improve the baseline.[1]
-
Apply Baseline Correction Algorithms: Most NMR processing software includes functions for automatic or manual baseline correction. Applying these can often correct minor to moderate baseline distortions.
-
First-Point Correction: The first data point of the FID can sometimes be distorted. Applying a first-point correction during processing can resolve a slanted baseline.[2]
-
Q2: I am observing broad, poorly resolved peaks in my spectrum. What could be the cause?
A2: Peak broadening can stem from several factors, including poor shimming, sample inhomogeneity, or the presence of paramagnetic impurities.[3]
-
Troubleshooting Steps:
-
Shimming: The homogeneity of the magnetic field is critical for sharp signals. Re-shim the spectrometer carefully. Poor shimming often results in symmetrically broadened peaks with a non-Lorenzian shape.[2]
-
Sample Preparation: Ensure your this compound sample is fully dissolved and free of any particulate matter. Insoluble material can lead to a non-homogenous sample and broad peaks.[3] Consider filtering the sample.
-
Check for Paramagnetic Impurities: Paramagnetic substances, even in trace amounts, can cause significant line broadening. Ensure all glassware is thoroughly cleaned and high-purity solvents are used.
-
Sample Concentration: Overly concentrated samples can also lead to broader signals due to viscosity effects or intermolecular interactions.[3] Diluting the sample may improve resolution.
-
Q3: There are unexpected sharp peaks in my spectrum, possibly from contaminants. How can I identify and eliminate them?
A3: Contaminant peaks are a common issue. These can arise from the solvent, glassware, or impurities in the sample itself.
-
Troubleshooting Steps:
-
Solvent Purity: Use high-purity deuterated solvents. Check the solvent manufacturer's specifications for residual solvent peaks. For example, residual water in CDCl₃ typically appears around 1.56 ppm.
-
Glassware Cleaning: Ensure NMR tubes and other glassware are scrupulously clean. Contaminants like grease from joints can introduce unwanted signals.
-
Sample Purity: If the contaminant is suspected to be from the synthesis or isolation of this compound, further purification of the sample may be necessary.
-
D₂O Exchange: Protons on heteroatoms (like the -OH and -NH groups in this compound) are exchangeable. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause these peaks to disappear or significantly diminish, helping to confirm their assignment.[3]
-
Q4: I'm seeing "sinc wiggles" or truncation artifacts around my large peaks. What causes this and how can I fix it?
A4: Truncation artifacts, which appear as oscillations on either side of an intense peak, are caused by the FID being cut off prematurely before it has fully decayed.[2]
-
Troubleshooting Steps:
-
Increase Acquisition Time: The most direct solution is to increase the acquisition time (at) to allow the FID to decay to zero.[2] An acquisition time of at least 2-4 seconds is recommended for small molecules.[2]
-
Apodization: Applying an exponential window function (line broadening) during processing can help to reduce sinc wiggles by forcing the FID to decay more rapidly. However, excessive line broadening can decrease resolution.
-
Quantitative Data Summary
The following table provides hypothetical ¹H NMR data for this compound and typical characteristics of common NMR artifacts. Note that actual chemical shifts can vary depending on the solvent and experimental conditions.
| Signal/Artifact | Typical ¹H Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic Protons (this compound) | 6.5 - 7.2 | d, dd, s | The specific pattern will depend on the substitution of the aromatic rings. |
| Methoxy (B1213986) (-OCH₃) Protons (this compound) | 3.8 - 4.0 | s | Two singlets are expected for the two methoxy groups. |
| Aliphatic Protons (this compound) | 2.5 - 3.5 | m | Complex multiplets from the tetrahydroisoquinoline core. |
| Hydroxyl (-OH) and Amine (-NH) Protons | Variable | br s | Position and shape are highly dependent on solvent, concentration, and temperature. Can be confirmed by D₂O exchange. |
| Residual H₂O | Solvent Dependent | s | e.g., ~1.56 ppm in CDCl₃, ~3.31 ppm in MeOD-d₄, ~2.50 ppm in DMSO-d₆. |
| "Sinc Wiggles" | Symmetrically around intense peaks | - | Oscillations that decrease in intensity away from the main peak. |
| Spinning Sidebands | Symmetrically around intense peaks | - | Spaced at multiples of the spinning rate from a strong signal. |
| Quadrature Image | Appears as a "ghost" peak | - | An artifact peak that is a mirror image of a real peak across the center of the spectrum. |
Experimental Protocols
Protocol 1: D₂O Exchange for Identification of Labile Protons
-
Initial Spectrum Acquisition: Dissolve 5-10 mg of your this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Acquire a standard ¹H NMR spectrum.
-
Addition of D₂O: Add one to two drops of deuterium (B1214612) oxide (D₂O) to the NMR tube.
-
Mixing: Cap the tube and shake vigorously for 30-60 seconds to facilitate proton-deuterium exchange.
-
Re-acquisition of Spectrum: Place the sample back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. Peaks corresponding to the -OH and -NH protons will have disappeared or significantly decreased in intensity in the second spectrum.
Protocol 2: Troubleshooting Poor Resolution
-
Check Sample Appearance: Visually inspect the sample in the NMR tube. If it is cloudy or contains solid particles, filter it through a small plug of glass wool into a clean NMR tube.
-
Optimize Shimming:
-
Lock onto the deuterium signal of the solvent.
-
Initiate the automatic shimming routine on the spectrometer.
-
For optimal resolution, manually adjust the Z1 and Z2 shims to maximize the lock level and minimize the peak width of a reference signal.[2]
-
-
Adjust Spin Rate: If you observe spinning sidebands, try adjusting the spinning rate. Alternatively, acquire the spectrum without spinning.[2]
-
Vary Concentration: If the sample is highly concentrated, dilute it and re-acquire the spectrum to see if resolution improves.
Diagrams
Caption: General troubleshooting workflow for common NMR artifacts.
Caption: Logic for troubleshooting broad peaks related to shimming.
References
Technical Support Center: Optimizing Bisch-Napieralski Synthesis for Norarmepavine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Norarmepavine analogs using the Bischler-Napieralski reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the Bischler-Napieralski synthesis of this compound analogs in a question-and-answer format.
Question: Why is my reaction yield low, or why am I observing no product formation?
Answer:
Low or no yield in a Bischler-Napieralski reaction for this compound analogs can stem from several factors related to the substrate, reagents, or reaction conditions.
-
Substrate Reactivity: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution and is most effective with electron-rich aromatic rings. The 3,4-dimethoxy substitution on the phenethylamine (B48288) moiety of the this compound precursor is generally activating and favorable for cyclization. However, if your analog contains electron-withdrawing groups on this ring, the cyclization will be more difficult.[1][2]
-
Dehydrating Agent: The choice and quality of the dehydrating agent are critical.
-
Phosphorus oxychloride (POCl₃) is a common and effective reagent for electron-rich systems.[3][4][5] Ensure it is fresh and anhydrous.
-
For less reactive substrates, a stronger dehydrating system like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ may be necessary. The in situ generated pyrophosphate is an excellent leaving group.
-
Modern, milder methods using triflic anhydride (B1165640) (Tf₂O) with a non-nucleophilic base like 2-chloropyridine (B119429) can be effective at lower temperatures and may prevent side reactions.
-
-
Reaction Conditions:
-
Temperature: While heating is often required (refluxing in solvents like toluene (B28343) or xylene), excessively high temperatures can lead to decomposition and the formation of tarry byproducts.
-
Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used.
-
-
Incomplete Reaction: If you observe the presence of starting material, the reaction time or temperature may be insufficient. Consider increasing the reaction temperature or switching to a higher-boiling solvent.
Question: I am observing a significant amount of a styrene-like side product. What is causing this and how can I prevent it?
Answer:
The formation of a styrene (B11656) derivative is likely due to a retro-Ritter reaction . This side reaction is a known issue in the Bischler-Napieralski synthesis and proceeds through the nitrilium ion intermediate.
Solutions:
-
Solvent Choice: Using the corresponding nitrile as a solvent (e.g., acetonitrile (B52724) if an acetyl group is part of the amide) can shift the equilibrium away from the retro-Ritter product.
-
Milder Conditions: Employing modern, milder reagents like oxalyl chloride or triflic anhydride can avoid the formation of the intermediate that leads to the retro-Ritter reaction.
Question: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
Answer:
The formation of regioisomers is a critical concern, especially with substituted phenethylamides like those used for this compound analogs. The cyclization is expected to occur at the position para to the methoxy (B1213986) group at position 3 of the phenethylamine ring, which is the more activated position. However, cyclization ortho to this group can also occur.
-
Influence of Dehydrating Agent: Strong dehydrating agents like P₂O₅ have been reported to sometimes lead to the formation of abnormal cyclization products through an ipso-attack followed by rearrangement. Using a milder reagent like POCl₃ may favor the formation of the desired "normal" product.
-
Protecting Groups: While not ideal due to extra synthetic steps, strategically placing a blocking group on the less desired position of cyclization can ensure the formation of a single regioisomer.
Question: The reaction mixture has turned into a thick, unmanageable tar. What happened and what can I do?
Answer:
The formation of tar is a common issue, often caused by:
-
High Temperatures: Excessive heat can cause polymerization and decomposition of the starting material and/or product.
-
Prolonged Reaction Times: Heating the reaction for too long can lead to byproduct formation and tar.
Solutions:
-
Temperature Control: Carefully control the reaction temperature and avoid overheating.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and stop it as soon as the starting material is consumed.
-
Solvent: Ensure enough solvent is used to maintain a stirrable mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common dehydrating agents for the Bischler-Napieralski synthesis of this compound analogs?
The most common dehydrating agents are phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). For electron-rich systems like the precursors to this compound analogs, POCl₃ is often sufficient. A combination of P₂O₅ in refluxing POCl₃ can be used for less reactive substrates. Milder, more modern alternatives include triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base.
Q2: What is the general mechanism of the Bischler-Napieralski reaction?
The reaction is believed to proceed via one of two main pathways depending on the conditions. The more commonly accepted mechanism involves the formation of a highly electrophilic nitrilium ion intermediate, which is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution. An alternative mechanism involves a dichlorophosphoryl imine-ester intermediate.
Q3: What are typical solvents and temperatures used for this reaction?
Commonly used solvents are high-boiling point, non-polar solvents such as toluene or xylene, with the reaction mixture heated to reflux. Acetonitrile and dichloroethane have also been used. For milder protocols using reagents like Tf₂O, the reaction can be carried out at much lower temperatures (e.g., -20 °C to 0 °C) in solvents like dichloromethane (B109758) (DCM).
Q4: How do I work up a Bischler-Napieralski reaction?
A typical workup involves carefully quenching the reaction mixture by pouring it onto ice. The acidic solution is then basified, usually with ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, to a pH of 8-9. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate (B1210297). The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography.
Q5: Can the resulting 3,4-dihydroisoquinoline (B110456) be converted to the fully aromatic isoquinoline (B145761) or the tetrahydroisoquinoline (this compound)?
Yes. The 3,4-dihydroisoquinoline product can be oxidized to the corresponding aromatic isoquinoline using reagents like palladium on carbon (Pd/C) at high temperatures. To obtain the desired tetrahydroisoquinoline (this compound analog), the dihydroisoquinoline is reduced, commonly using sodium borohydride (B1222165) (NaBH₄).
Data Presentation
Table 1: Comparison of Dehydrating Agents for Bischler-Napieralski Synthesis
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux in toluene or xylene | Readily available, effective for activated systems | Can be harsh, may require high temperatures |
| P₂O₅ in POCl₃ | Refluxing POCl₃ | Very powerful, good for less activated systems | Can lead to regioisomers and charring |
| Polyphosphoric Acid (PPA) | High temperature (140-160 °C) | Can act as both solvent and catalyst | Viscous, difficult to work with, requires high temperatures |
| Tf₂O / 2-chloropyridine | Low temperature (-20 to 0 °C) in DCM | Milder conditions, often higher yields, avoids some side reactions | More expensive reagents |
Table 2: Example Reaction Conditions for Bischler-Napieralski Cyclization of Substituted Phenethylamides
| Substrate | Dehydrating Agent (Equivalents) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ (excess) | Toluene | Reflux | 2 | ~70-80 | General Literature |
| N-(4-Methoxyphenethyl)benzamide | POCl₃ | Not specified | Not specified | Not specified | "Normal product" | |
| N-(4-Methoxyphenethyl)benzamide | P₂O₅ | Not specified | Not specified | Not specified | Mixture of regioisomers | |
| General β-arylethylamide | Tf₂O (1.25), 2-chloropyridine (2.0) | DCM | -20 °C to 0 °C | 1 | High |
Experimental Protocols
Protocol 1: Classical Bischler-Napieralski Cyclization using POCl₃
This protocol describes a general procedure for the synthesis of a 3,4-dihydroisoquinoline, which is the core of the this compound analog structure.
Materials:
-
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-benzyloxyphenyl)acetamide (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (2.0 - 5.0 equiv)
-
Anhydrous toluene (or xylene)
-
Ice
-
Concentrated ammonium hydroxide (or NaOH solution)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting amide (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to dissolve the amide.
-
Slowly add phosphorus oxychloride (2.0 - 5.0 equiv) dropwise to the stirred solution at room temperature. The addition may be exothermic.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Basify the aqueous solution with concentrated ammonium hydroxide or NaOH solution until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Reduction of the 3,4-Dihydroisoquinoline to a this compound Analog
Materials:
-
Crude or purified 1-(4-benzyloxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.5 - 2.0 equiv)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Dissolve the 3,4-dihydroisoquinoline in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound analog.
-
Purify the product by column chromatography or recrystallization.
Mandatory Visualizations
References
How to prevent Norarmepavine oxidation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Norarmepavine during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound is a benzylisoquinoline alkaloid with the chemical formula C₁₈H₂₁NO₃.[1][2] Its structure contains phenolic hydroxyl groups, which are susceptible to oxidation. This oxidation can be initiated by factors such as light, heat, and the presence of oxygen or metal ions, leading to the degradation of the compound and a potential loss of its biological activity. The presence of a free hydroxyl group is a key feature related to the antioxidant action and susceptibility to oxidation in benzylisoquinoline alkaloids.[3]
Q2: What are the visible signs of this compound oxidation?
Oxidation of phenolic compounds can often lead to a color change in the material. For this compound, a change from a white or off-white powder to a yellowish or brownish hue may indicate degradation. However, significant degradation can occur before any color change is visible. Therefore, analytical methods are essential for confirming stability.
Q3: What are the general recommended storage conditions for this compound?
To minimize oxidation, this compound should be stored in a cool, dark, and dry place. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to limit its exposure to oxygen. The use of airtight containers made of amber glass or other light-resistant materials is also recommended. Studies on other phenolic compounds have shown that storage at lower temperatures and in the absence of sunlight significantly improves stability.[4][5][6][7]
Q4: Which antioxidants are suitable for preventing this compound oxidation?
The choice of antioxidant will depend on the solvent system (aqueous or organic) and the intended application. For phenolic alkaloids, both water-soluble and lipid-soluble antioxidants can be considered.
-
Water-Soluble Antioxidants: Ascorbic acid and sodium metabisulfite (B1197395) are commonly used in aqueous formulations.[8][9][10] Ascorbic acid can act synergistically with phenolic compounds, enhancing their antioxidant capacity.[11][12][13][14]
-
Lipid-Soluble Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are suitable for non-aqueous formulations.
The effectiveness of an antioxidant for a specific benzylisoquinoline alkaloid can be influenced by its chemical structure.[3]
Q5: How can I monitor the stability of my this compound sample?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most reliable way to monitor the purity and degradation of this compound.[15][16][17][18] This method can separate the intact drug from its degradation products, allowing for accurate quantification of its purity over time.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to this compound oxidation.
| Issue | Possible Cause | Recommended Action |
| Discoloration of this compound powder (yellowing/browning) | Exposure to light, heat, or oxygen. | 1. Immediately transfer the compound to a light-resistant, airtight container. 2. Purge the container with an inert gas (argon or nitrogen). 3. Store in a refrigerator or freezer. 4. Perform an analytical purity check (e.g., HPLC) to quantify the extent of degradation. |
| Unexpected peaks in HPLC chromatogram | Formation of oxidation products. | 1. Confirm the identity of the new peaks using mass spectrometry (MS). 2. Review your storage and handling procedures to identify potential sources of oxidative stress. 3. Consider performing a forced degradation study to intentionally generate and identify potential degradation products. |
| Loss of biological activity in experiments | Degradation of this compound due to oxidation. | 1. Verify the purity of your this compound stock using a stability-indicating HPLC method. 2. Prepare fresh solutions for each experiment. 3. If using solutions for an extended period, add a suitable antioxidant and store the solution under appropriate conditions (cool, dark, inert atmosphere). |
| Precipitation in this compound solutions | Formation of insoluble degradation products or interaction with formulation components. | 1. Analyze the precipitate to determine its composition. 2. Evaluate the compatibility of this compound with all excipients in the formulation. 3. Adjust the pH of the solution, as the stability of phenolic compounds can be pH-dependent. |
Data on Factors Affecting Phenolic Compound Stability
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes general findings on the stability of phenolic compounds under various conditions, which can serve as a guideline.
| Storage Condition | Effect on Phenolic Compounds | Typical Degradation Rate | Reference |
| Sunlight Exposure (at 23°C) | Significant degradation of total phenolic content. | Can lead to a decrease of over 50% in total phenolics. | [4][6][19] |
| Elevated Temperature (e.g., 40°C) | Accelerated degradation. | Higher rate constants of degradation with increasing temperature. | [4][6][7][19] |
| Refrigerated (without sunlight) | High stability. | Minimal loss of phenolic content over several months. | [5] |
| Room Temperature (without sunlight) | Moderate stability. | Gradual decrease in phenolic content over time. | [5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC-UV method. Specific parameters will need to be optimized for your instrumentation and specific sample matrix.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Forced Degradation Studies: To generate potential degradation products, subject the this compound solution to stress conditions:
-
Acidic Hydrolysis: Add 1N HCl and heat at 60°C.
-
Alkaline Hydrolysis: Add 1N NaOH and heat at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solid powder at 105°C.
-
Photolytic Degradation: Expose the solution to UV light.
-
-
Chromatographic Conditions Development:
-
Mobile Phase: Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the wavelength of maximum absorbance for this compound using a UV scan (typically around 280 nm for phenolic compounds).
-
Column Temperature: 30°C.
-
-
Method Optimization: Inject the stressed samples and optimize the mobile phase gradient to achieve good separation between the parent this compound peak and any degradation product peaks.
-
Method Validation: Validate the optimized method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Evaluation of Antioxidant Efficacy
This protocol describes a general method to assess the effectiveness of an antioxidant in preventing this compound oxidation.
Objective: To compare the stability of this compound in the presence and absence of an antioxidant.
Materials:
-
This compound
-
Selected antioxidant (e.g., ascorbic acid, sodium metabisulfite)
-
Solvent (e.g., water, ethanol/water mixture)
-
HPLC system with a validated stability-indicating method (as per Protocol 1)
Methodology:
-
Sample Preparation:
-
Control Solution: Prepare a solution of this compound in the chosen solvent at a known concentration.
-
Test Solution: Prepare a solution of this compound at the same concentration as the control, but also containing the antioxidant at a specified concentration (e.g., 0.1% w/v).
-
-
Stability Study:
-
Store both the control and test solutions under accelerated degradation conditions (e.g., exposure to light and/or elevated temperature).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.
-
-
HPLC Analysis:
-
Analyze the aliquots using the validated stability-indicating HPLC method.
-
Quantify the peak area of the this compound in each sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for both the control and test solutions.
-
Compare the degradation rates to determine the efficacy of the antioxidant in protecting this compound from oxidation.
-
Visualizations
Caption: Proposed general oxidation pathway for this compound.
Caption: Workflow for evaluating antioxidant efficacy.
References
- 1. This compound | C18H21NO3 | CID 6999736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. Antioxidant action of benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ojs.openagrar.de [ojs.openagrar.de]
- 8. phexcom.com [phexcom.com]
- 9. annexechem.com [annexechem.com]
- 10. Top Applications of Sodium Metabisulphite in Pharmaceuticals [spchemicals.in]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant Properties and Phenolic Compounds of Vitamin C-Rich Juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 14. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of a stability-indicating HPLC-UV method for the determination of alizapride and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Degradation Studies and Method Development and Validation of Lanadelumab Using UV Detector in RP-HPLC. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting low bioactivity of synthetic Norarmepavine
Welcome to the Technical Support Center for troubleshooting the low bioactivity of synthetic Norarmepavine. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during experimental validation.
Section 1: Compound Identity, Purity, and Structure
Q1: My synthetic this compound shows significantly lower bioactivity than expected. How can I confirm the identity and purity of my compound?
A1: Discrepancies between expected and observed bioactivity often originate from issues with the compound itself. The first and most critical step is to rigorously verify the identity and purity of your synthetic this compound.
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These are essential for confirming the core structure of this compound. Compare your spectra with literature values or with data from a certified reference standard if available. Look for unexpected peaks that may indicate residual solvents, reagents, or byproducts from the synthesis.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to confirm the elemental composition and exact mass of your compound. This helps to rule out molecules with similar masses but different formulas.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purity Assessment: HPLC is the gold standard for assessing purity. A reverse-phase method using a C18 column with a water/acetonitrile or water/methanol gradient is a common starting point. Purity should ideally be >95% for use in biological assays.
-
Method: Run a gradient elution and monitor with a UV detector at a wavelength where this compound has strong absorbance. The presence of multiple peaks indicates impurities.
-
Troubleshooting Flowchart for Compound Validation
Caption: A logical workflow for validating the identity and purity of synthetic this compound.
Q2: Could the stereochemistry of my synthetic this compound be affecting its bioactivity?
A2: Absolutely. Bioactivity is often highly dependent on stereochemistry.[1][2] this compound has a chiral center, meaning it can exist as different stereoisomers (enantiomers). Biological targets like receptors and enzymes are chiral and typically show preferential binding to one specific isomer.
-
Problem: If your synthesis method (e.g., a standard Bischler-Napieralski synthesis) is not stereoselective, it will produce a racemic mixture (a 50:50 mix of both enantiomers).[3] If only one enantiomer is active, the effective concentration of your active compound is immediately halved, which may present as low bioactivity.
-
Solution:
-
Chiral Separation: Use chiral HPLC to separate the enantiomers and determine the enantiomeric excess (e.e.) of your sample.
-
Test Separately: Test the biological activity of each purified enantiomer individually to determine which one is responsible for the desired effect. The (R)- and (S)-isomers can have significantly different activities.[4]
-
Enantioselective Synthesis: For future work, consider employing an enantioselective synthesis route to produce only the desired active isomer.[5]
-
Section 2: Assay Design and Compound Behavior
Q3: My compound is pure, but still shows low activity. What are some common assay-related issues?
A3: If the compound's integrity is confirmed, the next step is to scrutinize your experimental setup. Several factors can lead to artificially low or variable results.
-
Solubility: Poor solubility in aqueous assay buffers is a frequent problem.
-
Issue: this compound may precipitate out of solution, drastically lowering the concentration available to interact with the biological target.
-
Troubleshooting:
-
Check Solubility: Visually inspect your highest concentration wells for precipitation.
-
Use Co-solvents: Prepare stock solutions in 100% DMSO. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Incorporate Detergents: For some assays, adding a small amount of a non-ionic detergent like Triton X-100 or Tween-80 (e.g., 0.01-0.1%) can prevent compound aggregation.
-
-
-
Compound Stability:
-
Issue: The compound may be degrading over the course of the experiment due to factors like pH, temperature, or light exposure.
-
Troubleshooting: Assess compound stability by incubating it in the assay buffer under experimental conditions, then re-analyzing its purity and concentration by HPLC.
-
-
Inadequate Controls:
-
Positive Control: Always include a known active compound (a reference agonist or antagonist for your target) to confirm that the assay is performing correctly.
-
Negative Control: A vehicle control (e.g., buffer with the same final DMSO concentration as your test wells) is essential to establish the baseline response.
-
Q4: I'm testing this compound in a dopamine (B1211576) receptor binding assay and see no effect. What could be wrong?
A4: Dopamine receptors are common targets for benzylisoquinoline alkaloids. If you see no activity in a binding assay, consider both the target and the assay methodology. Dopamine D2 receptors, which are coupled to Gi/o proteins, are a primary target for many antipsychotic drugs.
Potential Issues in a Receptor Binding Assay:
-
Receptor Integrity: Ensure the cell membrane preparation or purified receptor you are using is active. The receptor's conformation is critical for ligand binding.
-
Radioligand Issues: If using a competitive radioligand binding assay, confirm the quality and specific activity of your radiolabeled ligand (e.g., [³H]spiperone).
-
Non-Equilibrium Conditions: Ensure your incubation time is sufficient to reach binding equilibrium. This can be determined through kinetic association and dissociation experiments.
-
Incorrect Target: While plausible, it's possible this compound has low affinity for the specific dopamine receptor subtype you are testing. It may have higher affinity for other receptors (e.g., adrenergic, serotonergic) or other classes of targets entirely.
Simplified Dopamine D2 Receptor Signaling Pathway
Caption: The Gi/o-coupled signaling pathway of the Dopamine D2 receptor, a potential target for this compound.
Section 3: Protocols and Reference Data
Q5: Can you provide a standard protocol for a competitive dopamine D2 receptor binding assay?
A5: Certainly. This is a representative protocol for a competitive radioligand binding assay using cell membranes expressing the human dopamine D2 receptor.
Experimental Protocol: Dopamine D2 Receptor Competitive Binding Assay
-
Objective: To determine the binding affinity (Ki) of synthetic this compound by measuring its ability to compete with a known radioligand ([³H]spiperone) for binding to the D2 receptor.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]spiperone (a D2 antagonist).
-
Unlabeled Ligand for Non-Specific Binding (NSB): Haloperidol or unlabeled spiperone (B1681076) (10 µM).
-
Test Compound: Synthetic this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Preparation: Thaw frozen cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration that yields robust and specific binding (typically 5-20 µg of protein per well).
-
Assay Setup: In a 96-well plate, add reagents in the following order for a final volume of 200 µL:
-
Total Binding (TB): 50 µL Assay Buffer.
-
Non-Specific Binding (NSB): 50 µL of 10 µM Haloperidol.
-
Test Compound: 50 µL of serially diluted this compound.
-
-
Add 50 µL of [³H]spiperone (diluted in Assay Buffer to a final concentration near its Kd, e.g., 0.2-0.5 nM).
-
Add 100 µL of the diluted cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Wash the filters 3-4 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]spiperone binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for a Competitive Binding Assay
Caption: A step-by-step experimental workflow for a radioligand binding assay.
Q6: What is the expected bioactivity of this compound? Could it be that my results are correct and the compound simply has low potency?
A6: This is a very important consideration. It is possible that your experimental results are accurate and that this compound has modest or low potency for the targets being tested. The term "bioactive" covers a wide spectrum of potencies.
Based on available literature, this compound has demonstrated pharmacological effects, but typically at high doses, suggesting it is not a highly potent compound in these specific assays.
| Reported Bioactivity of (-)-Norarmepavine | |
| Test System | Observation |
| Mice (Oral Dose) | 200 mg/kg: Caused mydriasis (pupil dilation), bradypnea (slowed breathing), and decreased spontaneous motor activity. |
| Mice (Oral Dose) | 100 mg/kg: Caused only slight mydriasis. |
| Rats (Oral Dose) | 50 mg/kg: Exerted only a weak analgesic action. |
| Anesthetized Cats (IV) | 10 mg/kg: Produced transient depressor effects (drop in blood pressure). |
The in vivo data suggests that while this compound is biologically active, high concentrations are required to elicit these effects. Therefore, if your in vitro assays show activity only in the high micromolar (µM) range, or no activity at lower concentrations, your results may be consistent with the compound's known pharmacological profile. It is crucial to compare your results against a potent, known reference compound to put the activity of this compound into perspective.
References
- 1. Library construction of stereochemically diverse isomers of spirooliganin: their total synthesis and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expedient synthesis of (S)- and (R)-norcoclaurine from (S)- and (R)-norarmepavine [corrected] prepared by the 1-phenylethylurea method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological activity of the stereoisomers of GP-88, a propafenone-type modulator of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Norarmepavine Dose-Response Curve Inconsistencies
This technical support center provides troubleshooting guidance for researchers encountering inconsistencies in Norarmepavine dose-response curve experiments. The following information is designed to help identify and resolve common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My replicate data points for the this compound dose-response curve show high variability. What are the potential causes?
High variability between replicates is often due to technical errors in the experimental setup. Key areas to investigate include:
-
Inconsistent Cell Plating: Ensure a homogenous cell suspension and consistent cell numbers are plated in each well. Edge effects in microplates can also contribute to variability; consider avoiding the outer wells or filling them with a buffer.[1]
-
Incomplete Reagent Mixing: Thoroughly mix all reagents, including this compound dilutions, before adding them to the wells.[1]
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability. Regular calibration of pipettes is recommended.
-
Cell Health and Viability: Ensure cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells can respond inconsistently to treatment.[1][2]
Q2: The slope of my this compound dose-response curve is unexpectedly shallow or steep. What does this indicate?
The slope of the dose-response curve (Hill coefficient) provides insights into the binding characteristics of the compound.
-
Shallow Slope: A shallow slope might suggest positive cooperativity in binding, compound instability, solubility issues at higher concentrations, or complex biological responses.[1]
-
Steep Slope: A steep slope could indicate positive cooperativity or might be an artifact of a narrow effective concentration range. It is important to ensure your dose range is appropriate to capture the full curve.
Q3: The EC50/IC50 value I've determined for this compound is significantly different from our historical data. What should I check?
A significant shift in the EC50 or IC50 value can be traced back to several key experimental parameters:
-
Cell Type and Passage Number: Different cell lines can exhibit varying sensitivities. Cell characteristics can also change with high passage numbers, so it's crucial to use cells within a consistent passage range.
-
Reagent Concentrations: The concentration of other critical reagents, such as substrates or enzymes in the assay, can influence the apparent potency of this compound.
-
Incubation Time: The duration of compound exposure can affect the observed response. Ensure incubation times are consistent across experiments.
-
Compound Stability and Storage: Verify the integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.
Troubleshooting Guides
Issue 1: High Variability in Replicates
This guide will help you systematically troubleshoot high variability in your this compound dose-response data.
Hypothetical Troubleshooting Data
| Parameter | Observed Issue | Recommended Action |
| Cell Seeding Density | High well-to-well variability in cell numbers. | Review and optimize cell counting and seeding protocols. Ensure a single-cell suspension before plating. |
| Reagent Preparation | Inconsistent results between experiments using freshly prepared vs. older dilutions. | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Plate Reader Settings | High background noise or signal variability. | Check plate reader settings and ensure they are optimized for your specific assay. |
Issue 2: Inconsistent EC50/IC50 Values
Use this guide to address significant shifts in the determined potency of this compound.
Hypothetical EC50 Shift Data
| Experiment Date | Cell Passage | EC50 (nM) | Notes |
| 2025-10-15 | 5 | 120 | Baseline experiment |
| 2025-10-22 | 25 | 450 | High passage number, potential for altered cell sensitivity. |
| 2025-10-29 | 6 | 115 | Used freshly prepared this compound stock. |
Experimental Protocols
Standard Dose-Response Assay Protocol
-
Cell Culture: Plate cells at a predetermined optimal density in 96-well plates and incubate for 24 hours to allow for attachment.
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all wells.
-
Treatment: Add the this compound dilutions to the cells and incubate for the desired time period (e.g., 48 or 72 hours).
-
Assay Endpoint: Measure the biological response using a validated assay (e.g., CellTiter-Glo® for viability, or a specific functional assay).
-
Data Analysis: Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50/IC50 value.
Visualizations
References
Technical Support Center: Norarmepavine Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norarmepavine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a benzylisoquinoline alkaloid, a class of naturally occurring compounds with diverse biological activities. Research has indicated that this compound and its related compounds possess several biological properties, including tyrosinase inhibition, which is relevant for studies on melanogenesis and hyperpigmentation. Its precursor, Armepavine, has demonstrated anti-inflammatory and immunosuppressive effects.[1][2]
Q2: What are the common cell-based assays used for a compound like this compound?
Given the known activities of related alkaloids, this compound is likely to be evaluated in a variety of cell-based assays, including:
-
Cytotoxicity Assays: To determine the toxic concentration range of the compound on different cell lines. The MTT assay is a common method for this purpose.[3][4]
-
Anti-inflammatory Assays: To investigate its potential to reduce inflammation, for example, by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[5][6]
-
Tyrosinase Inhibition Assays: To assess its effect on melanin (B1238610) production in melanoma cell lines (e.g., B16-F10).
-
Antimicrobial Assays: To determine its efficacy against various bacterial or fungal strains.
Q3: My cell culture medium turned yellow and cloudy overnight after adding this compound. What is the cause?
A sudden yellowing of the culture medium (which typically contains a phenol (B47542) red pH indicator) and turbidity are classic signs of bacterial contamination. This is a common issue in cell culture and may not be directly caused by the this compound itself, but rather by contamination introduced during the experimental procedure.
Q4: I observe filamentous growth in my culture after treatment with this compound. What could this be?
The appearance of fuzzy, cotton-like, or thread-like growths is characteristic of fungal contamination. Fungal spores are airborne and can easily contaminate cultures if aseptic techniques are not strictly followed.
Q5: How can I be sure that my this compound stock solution is not the source of contamination?
Natural compounds, especially those extracted from plant sources, can sometimes be a source of microbial contaminants. It is crucial to sterilize your this compound stock solution before adding it to your cell cultures. The recommended method for heat-sensitive organic compounds is filter sterilization using a 0.22 µm syringe filter.
Troubleshooting Guides
Issue 1: Suspected Microbial Contamination
Symptoms:
-
Sudden change in medium color (e.g., yellow for bacterial, pink/purple for fungal).
-
Cloudiness or turbidity in the culture medium.
-
Microscopic observation reveals small, motile particles (bacteria) or filamentous structures (fungi).
-
A sudden drop in cell viability.
Possible Causes:
-
Non-sterile handling techniques.
-
Contaminated reagents, media, or sera.
-
Contamination of the this compound stock solution.
-
Issues with the incubator (e.g., contaminated water pan).
-
Improper use of the biological safety cabinet (BSC).
Solutions:
| Step | Action | Detailed Instructions |
| 1 | Isolate and Discard | Immediately isolate the contaminated culture vessel(s) to prevent cross-contamination. Autoclave all contaminated materials before disposal. |
| 2 | Decontaminate | Thoroughly clean and decontaminate the incubator and BSC where the contaminated cultures were handled. Use a 70% ethanol (B145695) solution or a commercially available disinfectant. |
| 3 | Check Reagents | Test all reagents (media, serum, buffers) used in the experiment for contamination by incubating a small aliquot in a separate flask without cells. |
| 4 | Sterilize Compound | Filter-sterilize your this compound stock solution through a 0.22 µm syringe filter before adding it to the culture medium. |
| 5 | Review Aseptic Technique | Ensure proper aseptic technique is being followed by all lab personnel. This includes minimizing the time cultures are outside the BSC and avoiding passing hands over open vessels. |
Issue 2: Poor Cell Health or Unexpected Results After this compound Treatment
Symptoms:
-
Decreased cell proliferation or increased cell death at expected non-toxic concentrations.
-
Inconsistent results between replicate wells or experiments.
-
Changes in cell morphology not consistent with the expected biological effect.
Possible Causes:
-
Compound Precipitation: this compound may not be fully dissolved in the culture medium, leading to the formation of precipitates that can be mistaken for contamination or cause cytotoxic effects.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be at a toxic concentration in the final culture volume.
-
Incorrect Dosing: Errors in calculating the final concentration of this compound.
-
Cell Line Sensitivity: The specific cell line being used may be highly sensitive to the compound or the solvent.
Solutions:
| Step | Action | Detailed Instructions |
| 1 | Check Compound Solubility | Visually inspect your this compound stock solution and the final culture medium for any signs of precipitation. If precipitation is observed, consider adjusting the solvent or using a lower concentration. |
| 2 | Run a Solvent Control | Always include a vehicle control in your experiments. This consists of treating cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will help you distinguish between the effects of the compound and the solvent. |
| 3 | Perform a Dose-Response Curve | Conduct a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration and to identify the cytotoxic threshold. |
| 4 | Verify Cell Health | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Do not use cells that are over-confluent. |
Data Presentation
Table 1: Summary of Reported IC50 Values for this compound and Related Alkaloids
| Compound | Assay | Cell Line/Target | IC50 (µM) |
| This compound | Mushroom Tyrosinase Inhibition | - | 7.5 |
| Armepavine | Mushroom Tyrosinase Inhibition | - | 6.5 |
| N-methylcoclaurine | Mushroom Tyrosinase Inhibition | - | 6.5 |
| Coclaurine | Mushroom Tyrosinase Inhibition | - | 3.9 |
| Nornuciferine | Mushroom Tyrosinase Inhibition | - | 3.9 |
| Nuciferine | Mushroom Tyrosinase Inhibition | - | 7.1 |
Data extracted from a study on tyrosinase inhibitory activities of various alkaloids.[1]
Experimental Protocols
Representative Protocol: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for a typical MTT cytotoxicity assay with this compound.
Caption: A logical workflow for troubleshooting microbial contamination.
Caption: Potential inhibitory effect of this compound on NF-κB and MAPK pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Melandrii Herba Ethanol Extract via Inhibition of NF-κB and MAPK Signaling Pathways and Induction of HO-1 in RAW 264.7 Cells and Mouse Primary Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anti-inflammatory effects of Frondanol, a nutraceutical extract from Cucumaria frondosa, via modulation of NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells [frontiersin.org]
Validation & Comparative
A Comparative Analysis of the Pharmacological Effects of Norarmepavine and Coclaurine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological effects of two structurally related benzylisoquinoline alkaloids: Norarmepavine and Coclaurine. The information presented is based on available experimental data, focusing on their cardiovascular effects and underlying mechanisms of action.
Overview of this compound and Coclaurine
This compound and Coclaurine are naturally occurring alkaloids found in various plant species. Their structural similarity results in some overlapping biological activities, yet subtle differences in their chemical makeup lead to distinct pharmacological profiles. This comparison aims to elucidate these differences to aid in research and drug development endeavors.
Comparative Cardiovascular Effects
Both this compound and Coclaurine exhibit significant effects on the cardiovascular system, primarily acting as hypotensive and vasorelaxant agents.
In Vivo Cardiovascular Effects in Rats
A key study investigating the in vivo effects of this compound in anesthetized rats revealed its potent hypotensive and bradycardic properties.
| Parameter | This compound (10 mg/kg i.v.) |
| Mean Arterial Pressure (MAP) | 45% decrease |
| Heart Rate (HR) | 21% decrease |
Data sourced from a study on the cardiovascular effects of plant secondary metabolites.[1]
In Vitro Vasorelaxant Effects on Rat Aorta
Both compounds induce relaxation of aortic smooth muscle, suggesting a direct effect on the vasculature. Their potency in relaxing KCl-induced contractions has been quantified by their RC50 values.
| Compound | RC50 (M) for Aortic Relaxation |
| (±)-Norarmepavine | 4.4 x 10⁻⁵ |
| (±)-Coclaurine | 8.2 x 10⁻⁵ |
(RC50: The concentration of the compound that produces 50% of the maximal relaxation)
These results indicate that this compound is approximately twice as potent as Coclaurine in inducing vasorelaxation in this experimental model.
Mechanisms of Action
The cardiovascular effects of this compound and Coclaurine are primarily attributed to their modulation of ion channels.
This compound: Calcium Channel Modulation
This compound's vasorelaxant effects are consistent with the mechanism of a calcium channel antagonist. By blocking L-type calcium channels in vascular smooth muscle cells, this compound inhibits the influx of extracellular calcium. This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light-chain kinase (MLCK), leading to the dephosphorylation of myosin light chains and subsequent muscle relaxation and vasodilation.
References
Validating the In Vivo Hypotensive Effects of Norarmepavine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo hypotensive effects of Norarmepavine, a benzylisoquinoline alkaloid, with other established antihypertensive agents. The information is supported by experimental data to assist in evaluating its potential as a therapeutic agent.
Executive Summary
This compound has demonstrated significant hypotensive and bradycardic effects in in vivo studies. The primary mechanism of action appears to be related to calcium channel antagonism, leading to vasodilation and a subsequent reduction in blood pressure. While direct comparative studies with a wide range of standard antihypertensive drugs are not extensively available in the public domain, this guide synthesizes the existing data on this compound and provides a comparative context against common classes of antihypertensive medications based on their known mechanisms and effects.
Quantitative Data on this compound's Hypotensive Effects
The following table summarizes the in vivo effects of intravenously administered (±)-Norarmepavine on mean arterial pressure (MAP) and heart rate (HR) in anaesthetized Sprague-Dawley rats.
| Dose (mg/kg i.v.) | Mean Arterial Pressure (MAP) Reduction | Heart Rate (HR) Reduction | Duration of Effect | Reflex Tachycardia |
| 5 | Minimal Change | Minimal Change | Not specified | Not observed |
| 7.5 | Minimal Change | Minimal Change | Not specified | Not observed |
| 10 | 45% (approx. 48 mmHg) | 21% (approx. 90 beats/min) | Variable, up to 8 minutes | Not observed |
Comparative Analysis with Standard Antihypertensive Agents
Direct in vivo comparative studies between this compound and a broad spectrum of standard antihypertensive drugs are limited. However, a comparison can be drawn based on their mechanisms of action and known cardiovascular effects.
| Drug Class | Example(s) | Primary Mechanism of Action | Key In Vivo Effects |
| Benzylisoquinoline Alkaloid | This compound | Calcium channel antagonist-like effect | Decreases blood pressure and heart rate. |
| ACE Inhibitors | Captopril, Enalapril | Inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. | Lowers blood pressure, may have cardioprotective effects. |
| Angiotensin II Receptor Blockers (ARBs) | Losartan | Blocks the action of angiotensin II on AT1 receptors, leading to vasodilation. | Reduces blood pressure and provides renal protection in certain populations. |
| Calcium Channel Blockers (CCBs) | Amlodipine, Verapamil | Blocks the entry of calcium into vascular smooth muscle cells and/or cardiac muscle cells, causing vasodilation and/or reduced cardiac output. | Effectively lowers blood pressure; some have anti-anginal properties. |
| Beta-Blockers | Metoprolol, Propranolol | Blocks the effects of adrenaline on beta-receptors, primarily in the heart, reducing heart rate and contractility. | Lowers blood pressure, particularly in patients with high sympathetic tone. |
Experimental Protocols
The following is a detailed methodology for a key in vivo experiment cited in this guide, based on the study of the cardiovascular effects of this compound.
In Vivo Blood Pressure Measurement in Anaesthetized Rats
-
Animal Model: Young adult Sprague-Dawley rats of both sexes, weighing 200-350 g, were used. The animals were given food and water ad libitum prior to the experiment.
-
Anesthesia: Rats were anaesthetized with Nembutal (50 mg/kg, intraperitoneally).
-
Surgical Preparation:
-
A midline incision was made in the neck to expose the trachea, and a respiratory cannula was inserted.
-
The femoral artery and vein were cannulated with polyethylene (B3416737) tubing (PE90 and PE50, respectively).
-
-
Blood Pressure and Heart Rate Recording:
-
The catheter in the femoral artery was connected to a Gould Model P23 IDS Statham pressure transducer, which was linked to a Nihon Khoden polygraph to record arterial blood pressure.
-
Heart rate was calculated from the EKG derivatives (DII or DIII).
-
-
Drug Administration:
-
After a 15-minute stabilization period, this compound, dissolved in 0.9% NaCl, was administered intravenously through the femoral vein cannula.
-
The drug was infused at a rate of 0.1-0.5 mL/min.
-
-
Data Analysis:
-
The mean arterial pressure (MAP) was calculated from the recorded blood pressure.
-
The duration of the hypotensive effect was measured as the time from drug injection until the MAP returned to a value indistinguishable from the control.
-
Visualizing the Mechanisms and Workflows
Proposed Signaling Pathway for this compound's Hypotensive Effect
The following diagram illustrates the proposed mechanism of action for this compound, highlighting its role as a calcium channel antagonist in vascular smooth muscle cells.
Caption: Proposed signaling pathway of this compound in vascular smooth muscle cells.
Experimental Workflow for In Vivo Blood Pressure Measurement
This diagram outlines the key steps in the experimental protocol for assessing the in vivo hypotensive effects of a compound in a rat model.
Caption: Workflow for in vivo hypotensive effect validation in a rat model.
Unveiling the Cross-Reactivity Profile of Norarmepavine in Receptor Binding Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential therapeutic effects and off-target liabilities. This guide provides a comparative analysis of the anticipated receptor binding profile of Norarmepavine, a benzylisoquinoline alkaloid, by examining the well-characterized profiles of structurally related aporphine (B1220529) alkaloids. Due to the limited availability of direct binding data for this compound, this guide leverages comprehensive data from its close analogs, Nuciferine and Glaucine (B1671577), to infer a probable cross-reactivity landscape.
This compound's chemical structure as a benzylisoquinoline alkaloid places it in a class of compounds known for their diverse pharmacological activities, often mediated by interactions with a range of G-protein coupled receptors (GPCRs). To provide a predictive comparison, this guide presents detailed receptor binding data for Nuciferine and Glaucine, two well-studied aporphine alkaloids for which this compound is a biosynthetic precursor. This information offers valuable insights into the potential receptor interactions of this compound.
Comparative Receptor Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of Nuciferine and Glaucine at a panel of key central nervous system receptors. Lower Ki values are indicative of higher binding affinity. This data strongly suggests that this compound is likely to exhibit a broad cross-reactivity profile, with potential interactions at various dopamine, serotonin, and adrenergic receptors.
| Receptor Subtype | Nuciferine (Ki, nM)[1][2][3][4] | Glaucine (Ki, nM) | Functional Activity of Analogs[1][2][3][4][5][6] |
| Dopamine Receptors | |||
| D1 | 130 | Antagonist activity noted[5] | Nuciferine: Partial Agonist |
| D2 | 64 | Antagonist activity noted[5] | Nuciferine: Partial Agonist |
| D3 | 19 | - | - |
| D4 | 2000 | - | Nuciferine: Agonist |
| D5 | 2600 | - | Nuciferine: Partial Agonist |
| Serotonin Receptors | |||
| 5-HT1A | 3200 | - | Nuciferine: Agonist |
| 5-HT2A | 478 | (S)-glaucine: Partial Agonist; (R)-glaucine: Positive Allosteric Modulator[5][6] | Nuciferine: Antagonist |
| 5-HT2B | 1000 | (S)-glaucine: Partial Agonist[6] | Nuciferine: Antagonist |
| 5-HT2C | 131 | (S)-glaucine: Partial Agonist[6] | Nuciferine: Antagonist |
| 5-HT6 | 700 | - | Nuciferine: Partial Agonist |
| 5-HT7 | 150 | - | Nuciferine: Inverse Agonist |
| Adrenergic Receptors | |||
| α1A | 430 | Antagonist activity noted[6] | - |
| α1B | 180 | Antagonist activity noted[6] | - |
| α1D | 340 | Antagonist activity noted[6] | - |
| Transporters | |||
| Dopamine (DAT) | 430 | - | Nuciferine: Inhibitor |
| Serotonin (SERT) | >10000 | - | - |
| Norepinephrine (NET) | >10000 | - | - |
| Other | |||
| Histamine H1 | 210 | - | - |
| M1 (Muscarinic) | 1300 | - | - |
| M2 (Muscarinic) | 1600 | - | - |
| M3 (Muscarinic) | 1100 | - | - |
| M4 (Muscarinic) | 1200 | - | - |
| M5 (Muscarinic) | 590 | - | - |
Signaling Pathways and Experimental Workflow
The interaction of a ligand with its receptor initiates a cascade of intracellular events. The diagram below illustrates a generalized signaling pathway for a G-protein coupled receptor, which is the primary target for the compounds discussed.
The determination of a compound's binding affinity is typically achieved through competitive radioligand binding assays. The following diagram outlines the logical workflow of such an experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine [escholarship.org]
- 3. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glaucine - Wikipedia [en.wikipedia.org]
- 6. In vitro functional evaluation of isolaureline, dicentrine and glaucine enantiomers at 5-HT2 and α1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Norarmepavine: A Comparative Efficacy Analysis Against Other Benzylisoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of norarmepavine (B585789) with other notable benzylisoquinoline alkaloids (BIAs). Benzylisoquinoline alkaloids are a large and diverse class of plant-derived secondary metabolites, many of which possess significant pharmacological properties. This document summarizes key experimental data, details the methodologies of cited experiments, and presents signaling pathways and workflows using standardized diagrams to facilitate objective comparison.
Comparative Bioactivity Data
The following tables summarize the in vitro efficacy of this compound and other selected benzylisoquinoline alkaloids across various pharmacological assays. The data, presented primarily as half-maximal inhibitory concentration (IC50) or half-maximal response concentration (RC50), offer a quantitative basis for comparison.
Table 1: Vasorelaxant Activity on Rat Aorta
| Alkaloid | Efficacy Metric | Value (M) | Comments |
| (±)-Norarmepavine | RC50 | 4.4 x 10⁻⁵ | Produced 100% relaxation of KCl-induced contractions.[1] |
| (±)-Coclaurine | RC50 | 8.2 x 10⁻⁵ | Produced 100% relaxation of KCl-induced contractions.[1] |
| (±)-Norcoclaurine | RC50 | 7.5 x 10⁻⁵ | Maximal relaxation attained was 46.7%.[1] |
RC50: The concentration of the alkaloid required to produce 50% of the maximal relaxation.
Table 2: Inhibitory Activity on Melanogenesis in B16F10 Cells
| Alkaloid | Efficacy Metric | Value (µM) | Positive Control |
| This compound | IC50 | 7.5 | Arbutin (IC50 = 174 µM)[1] |
| Armepavine | IC50 | 6.5 | Arbutin (IC50 = 174 µM)[1] |
| N-Methylcoclaurine | IC50 | 6.5 | Arbutin (IC50 = 174 µM)[1] |
| Coclaurine (B195748) | IC50 | 3.9 | Arbutin (IC50 = 174 µM)[1] |
| Nornuciferine | IC50 | 3.9 | Arbutin (IC50 = 174 µM) |
| Nuciferine | IC50 | 7.1 | Arbutin (IC50 = 174 µM) |
IC50: The concentration of the alkaloid required to inhibit 50% of the melanogenesis.
Table 3: Anticancer Activity (Cytotoxicity) Against Various Cancer Cell Lines
| Alkaloid | Cancer Cell Line | Efficacy Metric | Value (µM) |
| Sanguinarine | A549 (Lung Carcinoma) | IC50 | 0.61 |
| Sanguinarine | NB-4 (Leukemia) | IC50 | 0.53 |
| Berberine | HT29 (Colon Cancer) | IC50 | 52.37 |
| Berberine | MCF-7 (Breast Cancer) | IC50 | >100 |
| Papaverine | MDA-MB-231 (Breast Cancer) | IC50 | 0.19 |
| Papaverine | MDA-MB-468 (Breast Cancer) | IC50 | 0.23 |
| Noscapine | H460 (Non-small Cell Lung Cancer) | IC50 | 34.7 |
| Noscapine | A549 (Non-small Cell Lung Cancer) | IC50 | 61.25 |
| Coclaurine | HCT116 (Colon Cancer) | IC50 | Data not available in µM |
| Coclaurine | MCF-7 (Breast Cancer) | IC50 | Data not available in µM |
| Coclaurine | HepG-2 (Liver Cancer) | IC50 | Data not available in µM |
Note: Direct comparative IC50 values for this compound in these specific cancer cell lines were not available in the searched literature. The data for coclaurine was presented in µg/mL and has been omitted for consistency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.
Vasorelaxant Activity on Rat Aortic Rings
This protocol is used to determine the vasorelaxant effects of compounds on isolated arterial tissue.
-
Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective and fatty tissues, and cut into rings of approximately 4-5 mm in width. The endothelium can be mechanically removed by gently rubbing the intimal surface.
-
Experimental Setup: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and bubbled with a 95% O₂ and 5% CO₂ gas mixture. The rings are connected to isometric force transducers to record changes in tension.
-
Contraction Induction: After an equilibration period, the aortic rings are contracted by adding a high concentration of potassium chloride (e.g., 70 mM KCl) or an agonist like phenylephrine.
-
Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test alkaloid are added to the organ bath to elicit a concentration-response curve for relaxation.
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by KCl or phenylephrine. The RC50 value is calculated from the concentration-response curve.
Melanogenesis Inhibition Assay in B16F10 Murine Melanoma Cells
This assay is used to screen for compounds that inhibit the production of melanin (B1238610) in cultured melanoma cells.
-
Cell Culture: B16F10 mouse melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment: Cells are seeded in multi-well plates. After cell attachment, the medium is replaced with fresh medium containing various concentrations of the test alkaloids. Cells may be stimulated with α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis.
-
Melanin Content Measurement: After a set incubation period (e.g., 48-72 hours), the cells are washed with phosphate-buffered saline (PBS) and lysed with a solution of NaOH. The melanin content in the lysate is quantified by measuring the absorbance at a specific wavelength (e.g., 475 nm) using a microplate reader.
-
Cell Viability Assay: A parallel assay, such as the MTT assay, is performed to ensure that the observed decrease in melanin is not due to cytotoxicity of the tested compounds.
-
Data Analysis: The melanin content is normalized to the cell viability. The IC50 value, the concentration at which the compound inhibits melanin production by 50%, is calculated.
Cytotoxicity Assays (MTT and SRB)
These colorimetric assays are widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding and Treatment: Cancer cells are seeded in 96-well plates and allowed to adhere. They are then treated with various concentrations of the test alkaloids for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a detergent solution). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is determined from the dose-response curve.
-
-
SRB (Sulphorhodamine B) Assay:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Cell Fixation: The cells are fixed to the plate using trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with the SRB dye, which binds to cellular proteins.
-
Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Measurement and Data Analysis: The absorbance of the solubilized dye is measured (typically at 510-565 nm), which is proportional to the total cellular protein content and thus the number of viable cells. The IC50 is then calculated.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways relevant to the assessment of benzylisoquinoline alkaloids.
Caption: Workflow for the Rat Aortic Ring Vasorelaxation Assay.
Caption: Workflow for the B16F10 Melanogenesis Inhibition Assay.
Caption: Simplified NF-κB Signaling Pathway and Potential Inhibition by BIAs.
References
Replicating Cardiovascular Studies of Norarmepavine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cardiovascular effects of Norarmepavine, a benzylisoquinoline alkaloid, alongside its structural analogs Coclaurine and Norcoclaurine, and established calcium channel blockers Verapamil, Nifedipine, and Diltiazem. The information presented is based on preclinical studies and is intended to assist researchers in replicating and expanding upon these findings.
In Vivo Cardiovascular Effects in Anesthetized Rats
The primary in vivo effects of this compound and comparator drugs are summarized below. These studies were typically conducted in anesthetized rats, with blood pressure and heart rate monitored via arterial cannulation.
| Compound | Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Citation |
| This compound | 10 mg/kg | Intravenous (i.v.) | ↓ 45% (approx. 48 mmHg) | ↓ 21% (approx. 90 beats/min) | |
| Verapamil | 1.88 mg/kg | Intravenous (i.v.) | ↓ (Quantitative data not specified) | ↑ Cycle Length (↓ HR) | |
| Nifedipine | 50 µg/kg | Intracerebroventricular (i.c.v.) | ↓ | ↓ | |
| Diltiazem | 0.4 mg/kg | Intravenous (i.v.) | ↓ | ↓ |
In Vitro Vasorelaxant Effects on Isolated Rat Aorta
The vasorelaxant properties of these compounds were assessed using isolated rat aortic rings pre-contracted with a high concentration of potassium chloride (KCl), which induces contraction primarily through the influx of extracellular calcium via L-type calcium channels. The potency of relaxation is often expressed as the RC50 or IC50 value, the concentration required to produce 50% of the maximal relaxation.
| Compound | Pre-contraction Agent | Maximal Relaxation (%) | RC50 / IC50 (M) | Citation |
| This compound | KCl (70 mM) | 100% | 4.4 x 10⁻⁵ | |
| Coclaurine | KCl (70 mM) | 100% | 8.2 x 10⁻⁵ | |
| Norcoclaurine | KCl (70 mM) | 46.7% | 7.5 x 10⁻⁵ | |
| Verapamil | KCl (70 mM) | 100% | (Potency ranked higher than this compound) | |
| Nifedipine | KCl (40 mM) | - | 7.5 x 10⁻⁹ | |
| Diltiazem | KCl | 90% | 1.035 x 10⁻⁵ |
Experimental Protocols
In Vivo Measurement of Blood Pressure and Heart Rate in Anesthetized Rats
This protocol outlines the general procedure for measuring the direct cardiovascular effects of a test compound in an anesthetized rat model.
1. Animal Preparation:
-
Adult Sprague-Dawley or Wistar rats are typically used.
-
Animals are anesthetized with an appropriate agent (e.g., urethane, pentobarbital) administered intraperitoneally. Anesthesia depth is monitored by checking reflexes.
-
The rat is placed on a surgical board, and the ventral neck area is shaved and disinfected.
2. Surgical Procedure:
-
A midline incision is made in the neck to expose the trachea, carotid artery, and jugular vein.
-
Tracheostomy may be performed to ensure a clear airway.
-
The jugular vein is cannulated for intravenous drug administration.
-
The carotid artery is cannulated with a saline-filled catheter connected to a pressure transducer to record blood pressure and heart rate.
3. Data Acquisition:
-
After a stabilization period to ensure baseline hemodynamic stability, the test compound is administered intravenously.
-
Mean arterial pressure (MAP) and heart rate (HR) are continuously recorded using a data acquisition system.
-
Dose-response relationships can be established by administering increasing doses of the compound.
In vivo blood pressure measurement workflow.
In Vitro Assessment of Vasorelaxation in Isolated Rat Aorta
This ex vivo method allows for the characterization of a compound's direct effect on vascular smooth muscle tone.
1. Tissue Preparation:
-
A rat is euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.
-
Adherent connective tissue is removed, and the aorta is cut into rings of 2-4 mm in length.
2. Experimental Setup:
-
Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.
-
One end of the ring is fixed, and the other is attached to a force transducer to measure isometric tension.
-
The rings are allowed to equilibrate under a resting tension.
3. Experimental Procedure:
-
The viability of the rings is tested with a contracting agent (e.g., phenylephrine (B352888) or KCl).
-
After washing and returning to baseline, a sustained contraction is induced with a high concentration of KCl (e.g., 70 mM).
-
Once the contraction reaches a stable plateau, cumulative concentrations of the test compound are added to the organ bath.
-
The resulting relaxation is recorded and expressed as a percentage of the maximal KCl-induced contraction.
In vitro aortic ring vasorelaxation workflow.
Signaling Pathway
The primary mechanism of action for this compound and the comparator calcium channel blockers is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells. This blockade prevents the influx of extracellular calcium, a critical step in the signaling cascade that leads to muscle contraction.
Mechanism of vasorelaxation by L-type Ca2+ channel blockade.
Norarmepavine Demonstrates Superior Potency Over Norcoclaurine in Aortic Smooth Muscle Relaxation
For Immediate Release
A comparative analysis of the vasodilatory effects of norarmepavine (B585789) and norcoclaurine, two structurally related benzylisoquinoline alkaloids, reveals that this compound is significantly more potent and effective in inducing relaxation of aortic smooth muscle. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers and drug development professionals in the cardiovascular field.
The study, focusing on the cardiovascular effects of these plant-derived secondary metabolites, highlights the critical role of molecular structure, specifically the degree of methylation, in determining the pharmacological activity of these compounds on vascular tissue.
Quantitative Comparison of Vasorelaxant Potency
The relaxant activity of this compound and norcoclaurine was evaluated on isolated rat aortic rings pre-contracted with 70 mM potassium chloride (KCl). The results, summarized in the table below, clearly indicate the superior efficacy and potency of this compound.
| Compound | RC50 (M) | Maximal Relaxation (%) |
| This compound | 4.4 x 10-5 | 100% |
| Norcoclaurine | 7.5 x 10-5 | 46.7% ± 7.4% |
(RC50: The concentration of the compound required to produce 50% of the maximal relaxation.)
This compound not only achieved complete (100%) relaxation of the KCl-induced contractions, but it did so at a lower concentration compared to norcoclaurine[1]. In contrast, norcoclaurine exhibited a significantly lower maximal relaxation of only 46.7%, even at the highest concentration tested (10-3 M)[1]. The rank order of potency for vasorelaxation was determined to be: (±)-verapamil > (±)-norarmepavine > (±)-norcoclaurine[1].
Experimental Protocols
The following methodology was utilized to determine the vasorelaxant effects of this compound and norcoclaurine on aortic smooth muscle.
Tissue Preparation and Mounting:
-
Male Sprague-Dawley rats were used in the study.
-
The thoracic aorta was excised, cleaned of adhering fat and connective tissue, and cut into rings of 3-4 mm in width.
-
The aortic rings were mounted in organ baths containing Krebs solution, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.
-
The rings were placed under an initial resting tension of 2 g and allowed to equilibrate for a period of 60-90 minutes.
Induction of Contraction and Measurement of Relaxation:
-
Following the equilibration period, a sustained contraction of the aortic smooth muscle was induced by the addition of 70 mM potassium chloride (KCl) to the organ bath.
-
Once the KCl-induced contraction reached a stable plateau, cumulative concentration-response curves were generated by the stepwise addition of this compound or norcoclaurine (from 10-6 M to 10-3 M).
-
Changes in isometric tension were recorded using force-displacement transducers connected to a polygraph.
-
The relaxant effect of each compound at each concentration was expressed as a percentage of the maximal contraction induced by KCl.
Proposed Signaling Pathway
The mechanism underlying the vasorelaxant effects of these alkaloids involves the modulation of calcium ion (Ca2+) influx into vascular smooth muscle cells. The experimental data suggests a calcium antagonist-like effect for both compounds[1].
KCl induces vasoconstriction by depolarizing the smooth muscle cell membrane. This change in membrane potential leads to the opening of voltage-gated L-type calcium channels, allowing an influx of extracellular Ca2+. The increase in intracellular Ca2+ concentration is the primary trigger for smooth muscle contraction.
This compound and norcoclaurine are proposed to inhibit this process by blocking these voltage-gated calcium channels, thereby reducing Ca2+ influx and leading to muscle relaxation. The higher potency of this compound suggests a more effective interaction with these channels. This proposed mechanism is consistent with the observation that an increased degree of methylation on the benzylisoquinoline structure enhances relaxant activity[1].
References
Statistical Validation of Norarmepavine's Bradycardic Effects: A Comparative Guide
This guide provides a comprehensive comparison of the bradycardic effects of Norarmepavine with other established bradycardic agents, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of heart rate.
Data Presentation: Quantitative Comparison of Bradycardic Effects
The following tables summarize the quantitative data on the bradycardic effects of this compound and comparator drugs, verapamil (B1683045) and ivabradine (B130884). It is important to note that the experimental conditions varied between studies, which should be considered when comparing the data directly.
Table 1: In Vivo Bradycardic Effects in Rats
| Compound | Dose | Route of Administration | Animal Model | Heart Rate Reduction | Citation |
| This compound | 10 mg/kg | Intravenous (i.v.) | Anesthetized Rats | 21% | [1] |
| Verapamil | 220 µg/kg/min | Intravenous (i.v.) Infusion | Conscious Rats | From ~485 to ~400 bpm | |
| Ivabradine | 2 mg/kg | Intravenous (i.v.) | Anesthetized Rats | 28% (resting HR) | [2] |
Table 2: In Vitro Bradycardic Effects on Isolated Rat Atria
| Compound | Concentration | Preparation | Effect | Citation |
| This compound | 10⁻⁵ - 10⁻³ M | Spontaneously Beating Atria | ~54% decrease in spontaneous frequency | [1] |
| Ivabradine | 0.2 µM | Right Atria | IC₃₀ (30% inhibition of beating rate) after 3 hours | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Measurement of Bradycardia in Conscious Rats using Telemetry
This protocol is a standard method for assessing the cardiovascular effects of compounds in conscious, freely moving animals, minimizing stress-induced artifacts.
1. Animal Preparation and Transmitter Implantation:
- Adult male rats (e.g., Sprague-Dawley) are used.
- Animals are anesthetized (e.g., isoflurane).
- A telemetric device for measuring blood pressure and heart rate is surgically implanted. The catheter of the transmitter is inserted into the abdominal aorta, and the body of the device is secured in the abdominal cavity.
- Animals are allowed a recovery period of at least one week post-surgery.
2. Data Acquisition:
- Rats are housed individually in their home cages placed on receiver platforms.
- The telemetry system continuously records cardiovascular parameters.
- A baseline recording period of at least 24 hours is established before drug administration to determine the normal diurnal rhythm of heart rate.
3. Drug Administration and Data Analysis:
- This compound or comparator drugs are administered via the desired route (e.g., intravenous injection via a previously implanted catheter).
- Heart rate is continuously monitored before, during, and after drug administration.
- The bradycardic effect is quantified by calculating the percentage decrease in heart rate from baseline or the absolute change in beats per minute (bpm). Statistical analysis is performed to compare the effects of different compounds.
In Vitro Assessment of Chronotropic Effects using Isolated Langendorff Rat Heart Preparation
This ex vivo technique allows for the study of direct cardiac effects of a compound, independent of systemic neural and hormonal influences.
1. Heart Isolation and Perfusion:
- Rats are anesthetized, and heparin is administered to prevent blood clotting.
- A thoracotomy is performed, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
- The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer maintained at 37°C.
2. Measurement of Cardiac Function:
- The perfusion pressure is kept constant.
- Heart rate is determined from the electrocardiogram (ECG) recorded using electrodes placed on the heart or from the ventricular pressure waveform.
- A stabilization period is allowed for the heart to reach a steady state before any intervention.
3. Compound Administration and Data Analysis:
- This compound or comparator drugs are infused into the perfusion buffer at various concentrations.
- The negative chronotropic effect is measured as the change in the spontaneous beating rate of the atria.
- Concentration-response curves are generated to determine the potency (e.g., IC₅₀) of the compounds.
Patch-Clamp Analysis of Cardiac Ion Channels
This electrophysiological technique is used to study the effect of a compound on specific ion channels involved in cardiac pacemaking.
1. Cell Preparation:
- Cardiomyocytes are isolated from the sinoatrial node (SAN) of the heart.
- Alternatively, cell lines heterologously expressing specific cardiac ion channels (e.g., HCN4 or L-type calcium channels) can be used.
2. Electrophysiological Recording:
- The whole-cell patch-clamp technique is employed. A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single cardiomyocyte.
- The membrane patch is then ruptured to allow electrical access to the cell interior.
- The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit ionic currents through the channels of interest.
3. Drug Application and Data Interpretation:
- The compound of interest is applied to the cell via the extracellular solution.
- The effect of the compound on the ionic current (e.g., inhibition of the current amplitude) is recorded.
- By analyzing the current-voltage relationship and the kinetics of the channel, the mechanism of action of the compound can be elucidated.
Signaling Pathways and Mechanisms of Action
Proposed Mechanism of this compound-Induced Bradycardia
This compound is suggested to exert its bradycardic effect through a calcium antagonist-like mechanism. By inhibiting the influx of Ca²⁺ through L-type calcium channels in the pacemaker cells of the sinoatrial node, this compound likely reduces the slope of phase 0 depolarization of the action potential, leading to a slower heart rate.
Mechanism of Verapamil-Induced Bradycardia
Verapamil, a well-characterized L-type calcium channel blocker, induces bradycardia by directly inhibiting the influx of calcium into the pacemaker cells of the sinoatrial (SA) and atrioventricular (AV) nodes. This action slows the rate of spontaneous depolarization and conduction velocity within the heart.
Mechanism of Ivabradine-Induced Bradycardia
Ivabradine selectively inhibits the "funny" current (If) in the sinoatrial node by binding to hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This inhibition slows the rate of diastolic depolarization (phase 4 of the pacemaker action potential), thereby reducing the heart rate without affecting myocardial contractility.
Experimental Workflow for Bradycardic Drug Screening
The following diagram illustrates a typical workflow for the preclinical validation of a novel bradycardic agent like this compound.
References
- 1. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SutherlandandHearse [southalabama.edu]
- 3. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of (S)- and (R)-norarmepavine
Foreword: A comprehensive review of the scientific literature reveals a notable absence of studies directly comparing the bioactivity of the individual enantiomers of norarmepavine (B585789), (S)-norarmepavine and (R)-norarmepavine. Research has predominantly focused on the racemic mixture, (±)-norarmepavine. This guide is therefore designed to provide a foundational framework for researchers, scientists, and drug development professionals on how to approach the comparative bioactivity assessment of these enantiomers. It will delve into the principles of stereochemistry in pharmacology, outline necessary experimental protocols, and present hypothetical data and signaling pathways to illustrate the potential differences between these two molecules.
Introduction: The Significance of Chirality in Drug Action
Many drugs are chiral, meaning they exist as two non-superimposable mirror images called enantiomers.[1][2][3] While they have identical physical and chemical properties in an achiral environment, their interactions with the chiral environment of the body—such as receptors, enzymes, and other proteins—can differ significantly.[1][2][4][5] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.[6]
The differential activity of enantiomers is a critical consideration in drug development. For example, the (S)-enantiomer of citalopram (B1669093) (escitalopram) is a more potent serotonin (B10506) reuptake inhibitor than the (R)-enantiomer.[7] Similarly, the anesthetic properties of bupivacaine (B1668057) are primarily attributed to the (S)-enantiomer, while the (R)-enantiomer is associated with greater cardiotoxicity.[7] Given that this compound is a chiral benzylisoquinoline alkaloid, it is highly probable that its (S)- and (R)-enantiomers also exhibit distinct pharmacological profiles.
Potential Pharmacological Differences between (S)- and (R)-norarmepavine
Based on the behavior of other chiral drugs, the bioactivity of (S)- and (R)-norarmepavine could differ in several key areas:
-
Pharmacodynamics: The two enantiomers may display different affinities and efficacies at their biological targets. For instance, if this compound acts on adrenergic or calcium channels to exert its cardiovascular effects, one enantiomer might bind with higher affinity or be a more potent agonist or antagonist.
-
Pharmacokinetics: Differences in absorption, distribution, metabolism, and excretion (ADME) are common between enantiomers.[5] Enzymes, particularly cytochrome P450s, often exhibit stereoselectivity, leading to different rates of metabolism for each enantiomer.[5] This can result in varying plasma concentrations and duration of action.
To elucidate these potential differences, a systematic experimental investigation is required.
Proposed Experimental Workflow for Comparative Bioactivity Analysis
The following workflow outlines a comprehensive approach to comparing the bioactivity of (S)- and (R)-norarmepavine.
Detailed Experimental Protocols
The following are generalized protocols for key experiments that would be essential in a comparative study of (S)- and (R)-norarmepavine.
-
Objective: To determine the binding affinity (Ki) of (S)- and (R)-norarmepavine for specific G-protein coupled receptors (GPCRs), such as adrenergic or dopaminergic receptors.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]-prazosin for α1-adrenergic receptors) and varying concentrations of the test compounds ((S)- or (R)-norarmepavine).
-
Incubation: Incubate at a specific temperature for a defined period to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.
-
-
Objective: To assess and compare the cytotoxic effects of (S)- and (R)-norarmepavine on a relevant cell line (e.g., cardiomyocytes, vascular smooth muscle cells).
-
Methodology:
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of (S)- and (R)-norarmepavine for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each enantiomer.
-
-
Objective: To compare the effects of (S)- and (R)-norarmepavine on cardiovascular parameters such as blood pressure and heart rate in an anesthetized rat model.
-
Methodology:
-
Animal Preparation: Anesthetize rats and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Drug Administration: Administer increasing doses of (S)- or (R)-norarmepavine intravenously.
-
Data Recording: Continuously monitor and record MAP and HR after each dose.
-
Data Analysis: Plot dose-response curves for the changes in MAP and HR for each enantiomer and compare their potency and efficacy.
-
Hypothetical Data Presentation
The following tables are templates for summarizing potential quantitative data from the proposed experiments.
Table 1: Hypothetical Receptor Binding Affinities (Ki in µM) of this compound Enantiomers
| Receptor Target | (S)-norarmepavine (Ki) | (R)-norarmepavine (Ki) |
| α1-Adrenergic | [Data] | [Data] |
| α2-Adrenergic | [Data] | [Data] |
| β1-Adrenergic | [Data] | [Data] |
| β2-Adrenergic | [Data] | [Data] |
| D1 Dopamine | [Data] | [Data] |
| D2 Dopamine | [Data] | [Data] |
Table 2: Hypothetical In Vitro Cytotoxicity (IC50 in µM) of this compound Enantiomers
| Cell Line | (S)-norarmepavine (IC50) | (R)-norarmepavine (IC50) |
| H9c2 (Cardiomyoblasts) | [Data] | [Data] |
| A7r5 (Vascular Smooth Muscle) | [Data] | [Data] |
Table 3: Hypothetical In Vivo Cardiovascular Effects (ED50 in mg/kg) of this compound Enantiomers in Rats
| Parameter | (S)-norarmepavine (ED50) | (R)-norarmepavine (ED50) |
| Decrease in Mean Arterial Pressure | [Data] | [Data] |
| Decrease in Heart Rate | [Data] | [Data] |
Hypothetical Signaling Pathway
Given that many alkaloids exert their cardiovascular effects through modulation of G-protein coupled receptor signaling, a plausible pathway for this compound is depicted below. This is a hypothetical representation and requires experimental validation.
Conclusion
While direct comparative data for (S)- and (R)-norarmepavine is currently unavailable, the principles of stereochemistry strongly suggest that these enantiomers are likely to possess distinct biological activities. The experimental framework provided in this guide offers a comprehensive strategy for elucidating these differences. Such studies are crucial for a complete understanding of the pharmacology of this compound and for any future consideration of its therapeutic potential. The separate investigation of each enantiomer will undoubtedly lead to a more precise understanding of its mechanism of action and could potentially uncover a more favorable therapeutic profile for one enantiomer over the other.
References
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The importance of stereochemistry in drug action and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 6. Role of Enantiomers in Pharmacology | PPTX [slideshare.net]
- 7. stereochemistry - Effect of enatiomers in pharmaceuticals - Chemistry Stack Exchange [chemistry.stackexchange.com]
Independent Verification of Norarmepavine's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of the cardiovascular effects of Norarmepavine with structurally related benzylisoquinoline alkaloids, coclaurine (B195748) and norcoclaurine. The information presented is based on available preclinical experimental data, intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a benzylisoquinoline alkaloid of natural origin. Structurally, it is related to other compounds in its class, such as coclaurine and norcoclaurine, which are known to possess a range of biological activities. Independent research has focused on elucidating the cardiovascular effects of this compound to understand its mechanism of action and potential therapeutic applications.
Comparative Analysis of Cardiovascular Effects
The primary independent verification of this compound's cardiovascular effects comes from a study by Morales et al. (1998), which investigated its in vivo and in vitro activities in rats and compared them with coclaurine and norcoclaurine. The findings from this research are summarized below.
In Vivo Effects on Blood Pressure and Heart Rate
In anesthetized rats, intravenous administration of (±)-Norarmepavine demonstrated significant hypotensive and bradycardic effects.
Table 1: In Vivo Effects of (±)-Norarmepavine on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Anesthetized Rats
| Compound | Dose (i.v.) | Effect on MAP | Effect on HR |
| (±)-Norarmepavine | 10 mg/kg | ↓ 45% | ↓ 21% |
| (Data sourced from Morales et al., 1998)[1] |
In Vitro Effects on Cardiac and Vascular Smooth Muscle
The direct effects of this compound and its analogs on cardiac and vascular smooth muscle have been investigated using isolated rat atria and aortic rings.
(±)-Norarmepavine exhibited a negative chronotropic effect on spontaneously beating isolated rat atria, indicating a direct impact on heart rate.
Table 2: In Vitro Effect of (±)-Norarmepavine on Spontaneous Frequency of Isolated Rat Atria
| Compound | Concentration Range | Effect on Spontaneous Frequency |
| (±)-Norarmepavine | 10⁻⁵–10⁻³ M | ↓ ~54% |
| (Data sourced from Morales et al., 1998)[1] |
The vasorelaxant properties of this compound, coclaurine, and norcoclaurine were assessed on potassium chloride (KCl)-contracted aortic rings. This assay is a standard method to evaluate the potential of compounds to act as calcium channel antagonists.
Table 3: Comparison of Vasorelaxant Effects on KCl-Contracted Rat Aortic Rings
| Compound | Efficacy (% Relaxation) | Potency (Rank Order) |
| (±)-Norarmepavine | 100% | 2 |
| (±)-Coclaurine | 100% | 4 |
| (±)-Norcoclaurine | Lower than this compound and Coclaurine | 3 |
| (±)-Verapamil (Reference) | 100% | 1 |
| (Data sourced from Morales et al., 1998)[1] |
The study demonstrated that both (±)-Norarmepavine and (±)-coclaurine produced a 100% relaxation of the aortic rings, similar to the established calcium channel blocker, verapamil (B1683045).[1] (±)-Norcoclaurine showed lower efficacy. The rank order of potency was determined to be (±)-verapamil > (±)-norarmepavine > (±)-norcoclaurine > (±)-coclaurine.[1]
Proposed Mechanism of Action: Calcium Antagonism
The experimental evidence strongly suggests that this compound's mechanism of action involves the modulation of calcium channels. The vasorelaxant effect on KCl-induced contractions in aortic rings is a hallmark of calcium channel antagonism. By inhibiting the influx of extracellular calcium into vascular smooth muscle cells, this compound likely leads to vasodilation and a subsequent decrease in blood pressure. Its negative chronotropic effect on isolated atria further supports a role in modulating calcium-dependent processes in cardiac tissue.
This mechanism is shared by other benzylisoquinoline alkaloids, such as papaverine, which is known to inhibit phosphodiesterase and block calcium channels, leading to smooth muscle relaxation.[2][3][4]
Signaling Pathway of Calcium Channel Antagonism in Vascular Smooth Muscle
Caption: this compound's proposed mechanism of vasodilation.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited research and standard cardiovascular pharmacology procedures.
In Vivo Blood Pressure and Heart Rate Measurement in Anesthetized Rats
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized (e.g., with urethane (B1682113) or a ketamine/xylazine cocktail) to ensure immobility and eliminate pain perception. The animal's body temperature is maintained at 37°C using a heating pad.
-
Catheterization: The carotid artery is surgically exposed and cannulated with a polyethylene (B3416737) catheter filled with heparinized saline. This catheter is connected to a pressure transducer to record blood pressure. The jugular vein is also cannulated for intravenous drug administration.
-
Data Acquisition: After a stabilization period, baseline mean arterial pressure (MAP) and heart rate (HR) are recorded.
-
Drug Administration: A solution of this compound (or comparator compound) is administered intravenously at the specified dose (e.g., 10 mg/kg).
-
Data Analysis: Changes in MAP and HR from baseline are continuously recorded and analyzed. The peak change and duration of the effect are noted.
In Vitro Isolated Rat Atria Preparation
-
Tissue Isolation: Rats are euthanized, and the hearts are rapidly excised and placed in cold, oxygenated Krebs solution. The atria are carefully dissected from the ventricles.
-
Organ Bath Setup: The isolated atria are mounted in an organ bath containing Krebs solution maintained at 32°C and continuously bubbled with 95% O₂ and 5% CO₂. One end of the atrial tissue is attached to a fixed support, and the other is connected to an isometric force transducer to record spontaneous contractions.
-
Equilibration: The preparation is allowed to equilibrate for a period (e.g., 60 minutes) during which the bathing solution is periodically changed.
-
Drug Application: After a stable baseline of spontaneous beating is established, this compound is added to the organ bath in a cumulative concentration-response manner (e.g., from 10⁻⁵ M to 10⁻³ M).
-
Data Analysis: The rate of spontaneous atrial contractions (chronotropic effect) is recorded and analyzed. The percentage change from the baseline rate is calculated for each concentration.
In Vitro Isolated Aortic Ring Vasorelaxation Assay
-
Tissue Preparation: The thoracic aorta is excised from euthanized rats and placed in cold Krebs solution. The aorta is cleaned of adhering connective tissue and cut into rings of approximately 2-3 mm in width.
-
Mounting: The aortic rings are mounted in an organ bath containing Krebs solution at 37°C, aerated with 95% O₂ and 5% CO₂. The rings are suspended between two hooks, one fixed and the other connected to an isometric force transducer.
-
Equilibration and Contraction: The rings are allowed to equilibrate under a resting tension (e.g., 1-2 g) for about 60-90 minutes. They are then contracted with a high concentration of potassium chloride (e.g., 70 mM KCl) to induce a sustained contraction, which is dependent on the influx of extracellular calcium through voltage-gated calcium channels.
-
Drug Addition: Once the KCl-induced contraction reaches a stable plateau, cumulative concentrations of this compound or comparator compounds are added to the bath.
-
Data Analysis: The relaxation of the aortic ring is measured as a percentage of the maximal contraction induced by KCl. The concentration of the drug that produces 50% of the maximal relaxation (RC₅₀) can be calculated to determine potency.
Conclusion
Independent experimental data indicates that this compound exerts hypotensive and negative chronotropic effects. A comparative analysis with its structural analogs, coclaurine and norcoclaurine, suggests a mechanism of action involving calcium channel antagonism, similar to the established drug verapamil and the related natural product papaverine. The vasorelaxant properties of this compound on vascular smooth muscle appear to be a key contributor to its blood pressure-lowering effects. Further research is warranted to fully characterize the specific subtypes of calcium channels with which this compound interacts and to explore its therapeutic potential.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Norarmepavine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Norarmepavine, a benzylisoquinoline alkaloid, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with standard practices for hazardous chemical waste management.
Immediate Safety and Handling
Before beginning any work with this compound, it is crucial to consult the substance's Safety Data Sheet (SDS) and be fully aware of its potential hazards. As a standard practice for handling potent compounds, appropriate personal protective equipment (PPE) is mandatory. This includes double gloves, a lab coat, and eye protection. All handling of solid this compound and its concentrated solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1]
Chemical and Physical Properties of this compound
Understanding the properties of this compound is essential for its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| Chemical Formula | C18H21NO3[2] |
| Molecular Weight | 299.37 g/mol [3] |
| CAS Number | 3195-01-5[2] |
| Melting Point | 160-161℃[2] |
| Boiling Point | 472.1°C at 760 mmHg |
| Flash Point | 239.3°C |
| Appearance | Not specified, handle as a potent solid |
| Solubility | Information not widely available, assume low aqueous solubility |
Step-by-Step Disposal Procedure
The disposal of this compound and any materials contaminated with it must be managed through a licensed hazardous waste disposal service. Adherence to institutional, local, and national regulations is mandatory.
1. Waste Segregation: All waste contaminated with this compound must be segregated from other laboratory waste streams. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
2. Waste Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and paper towels, in a clearly labeled, leak-proof container.
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, sealed, and shatter-proof container. Ensure the container is compatible with the solvents used. Do not leave funnels in the waste container.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
3. Labeling: All waste containers must be clearly and legibly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. The accumulation start date should also be clearly marked. Do not use chemical formulas or abbreviations.
4. Storage: Store waste containers in a designated, secure area away from incompatible materials. Containers must be kept tightly closed except when adding waste. The storage area should be well-ventilated.
5. Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
Decontamination of Glassware
Proper decontamination of reusable glassware is critical to prevent cross-contamination and ensure safety.
Experimental Protocol for Glassware Decontamination:
-
Initial Rinse: In a chemical fume hood, rinse the glassware three times with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove the bulk of the this compound residue. Collect all rinsate as hazardous liquid waste.
-
Soaking: Submerge the rinsed glassware in a bath of the same solvent and sonicate for at least 30 minutes. Dispose of the solvent as hazardous liquid waste.
-
Detergent Wash: Wash the glassware with a laboratory-grade detergent and hot water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
